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  • Product: 4,5-Dimethoxy-2-(trifluoromethyl)aniline
  • CAS: 500698-46-4

Core Science & Biosynthesis

Foundational

CAS number and molecular weight of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

An In-depth Technical Guide to 4,5-Dimethoxy-2-(trifluoromethyl)aniline For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-Dimethoxy-2-(trifluoromethyl)aniline is a highly functionalized aromati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,5-Dimethoxy-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethoxy-2-(trifluoromethyl)aniline is a highly functionalized aromatic amine with significant potential as a building block in medicinal chemistry and materials science. The presence of two electron-donating methoxy groups, a strongly electron-withdrawing trifluoromethyl group, and a versatile amino moiety on the same benzene ring creates a unique electronic and steric environment. This guide provides a comprehensive overview of this compound, including its fundamental properties, a proposed synthetic pathway based on established chemical principles, an analysis of its chemical reactivity, and its potential applications. The strategic incorporation of the trifluoromethyl (-CF3) group is a key tactic in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity. This document serves as a technical resource for researchers seeking to leverage the distinct characteristics of this molecule in the synthesis of novel compounds.

Compound Identification and Physicochemical Properties

Precise identification is critical for the synthesis and application of any chemical compound. 4,5-Dimethoxy-2-(trifluoromethyl)aniline is a distinct isomer within the family of trifluoromethylated dimethoxyanilines. While a specific CAS number for this particular isomer is not prominently listed in major public databases, its molecular identity is well-defined.

Table 1: Core Properties of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

PropertyValueSource
IUPAC Name 4,5-Dimethoxy-2-(trifluoromethyl)aniline-
Molecular Formula C₉H₁₀F₃NO₂[1]
Molecular Weight 237.18 g/mol Calculated
Monoisotopic Mass 237.06636 Da[1]
Predicted XlogP 2.1[1]
InChI InChI=1S/C9H10F3NO2/c1-14-7-3-5(9(10,11)12)6(13)4-8(7)15-2/h3-4H,13H2,1-2H3[1]
SMILES COC1=C(C=C(C(=C1)C(F)(F)F)N)OC[1]

The Scientific Rationale: Strategic Value in Synthesis

The molecular architecture of 4,5-Dimethoxy-2-(trifluoromethyl)aniline is of significant interest to synthetic and medicinal chemists for several reasons:

  • The Trifluoromethyl Group (-CF3): This moiety is a bioisostere for larger groups and is renowned for its ability to improve the pharmacokinetic profile of drug candidates.[2] Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity which can improve membrane permeability, and can modulate the pKa of nearby functional groups.[2]

  • Dimethoxy Substitution: The two methoxy groups at the 4- and 5-positions are strong electron-donating groups. This electronic contribution increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. They also play a role in the overall polarity and solubility of the molecule.

  • The Aniline Moiety (-NH2): The primary amine is a versatile functional handle. It can act as a nucleophile, be readily acylated or alkylated, and can be converted into a diazonium salt—one of the most useful intermediates in aromatic chemistry for introducing a wide array of other substituents.

This specific substitution pattern—with the -CF3 group ortho to the amine and the methoxy groups on the opposite side of the ring—creates a molecule with distinct regions of electron density and steric hindrance, offering opportunities for selective chemical transformations.

Proposed Synthesis Pathway

The causality for this choice is clear: the reduction of an aromatic nitro group to an aniline is one of the most reliable and high-yielding reactions in organic synthesis, with numerous well-documented protocols.[3]

Proposed Two-Step Synthesis

This proposed pathway starts from the commercially available 1,2-dimethoxy-4-nitrobenzene.

Step 1: Trifluoromethylation of 1,2-Dimethoxy-4-nitrobenzene

The key challenge is the regioselective introduction of the -CF3 group. Direct trifluoromethylation of electron-rich aromatic rings can be achieved using electrophilic or radical trifluoromethylation reagents. Hypervalent iodine compounds, such as Togni reagents, are often effective for this purpose under transition-metal catalysis.[4] The position ortho to the nitro group and meta to both methoxy groups is sterically accessible and electronically influenced for such a reaction.

Step 2: Reduction of 4,5-Dimethoxy-2-(trifluoromethyl)nitrobenzene

The resulting nitro compound is then reduced to the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Detailed Experimental Protocol (Proposed)

This protocol is a model based on analogous reactions and should be optimized for specific laboratory conditions.

Objective: To synthesize 4,5-Dimethoxy-2-(trifluoromethyl)aniline.

Part A: Synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)nitrobenzene (Intermediate)

  • Preparation: To a dry, round-bottom flask under an inert argon atmosphere, add 1,2-dimethoxy-4-nitrobenzene (1.0 eq.), a suitable palladium or copper catalyst (e.g., 5-10 mol%), and a solvent such as anhydrous DMF.

  • Reagent Addition: Add an electrophilic trifluoromethylating reagent, such as a Togni reagent (1.2-1.5 eq.).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the intermediate.

Part B: Synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

  • Preparation: Dissolve the intermediate from Part A (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10% by weight) to the solution.

  • Reaction: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 bar) and stir the mixture vigorously at room temperature for 4-12 hours. The reaction is often complete when hydrogen uptake ceases. This method is analogous to established procedures for nitro group reduction.[5][6]

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-Dimethoxy-2-(trifluoromethyl)aniline. Further purification can be achieved via recrystallization or column chromatography if necessary.

Chemical Reactivity and Synthetic Applications

The utility of 4,5-Dimethoxy-2-(trifluoromethyl)aniline stems from the predictable reactivity of its functional groups.

  • Reactions at the Amino Group: As a primary aniline, the -NH2 group is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides to form amides, or react with aldehydes and ketones to form imines. These reactions are fundamental in building more complex molecular scaffolds.[2]

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures will convert the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable and can be displaced by a wide variety of nucleophiles (e.g., -OH, -Cl, -Br, -I, -CN) in Sandmeyer-type reactions, providing access to a diverse range of derivatives.

  • Electrophilic Aromatic Substitution: The aromatic ring is strongly activated by the two methoxy groups and the amino group, which direct incoming electrophiles to the ortho and para positions. However, the only available position on the ring (position 6) is sterically hindered by the adjacent -CF3 group and flanked by the amine. Therefore, electrophilic substitution at this position would likely require forcing conditions.

Visualization of Synthetic Potential

The following diagrams illustrate the proposed synthesis workflow and the potential reactivity of the target molecule.

SynthesisWorkflow A 1,2-Dimethoxy-4-nitrobenzene B Trifluoromethylation A->B Togni Reagent Pd or Cu Catalyst C 4,5-Dimethoxy-2- (trifluoromethyl)nitrobenzene B->C D Catalytic Hydrogenation C->D H₂, 10% Pd/C Methanol E 4,5-Dimethoxy-2- (trifluoromethyl)aniline D->E

Caption: Proposed synthetic workflow for 4,5-Dimethoxy-2-(trifluoromethyl)aniline.

ReactivityMap cluster_N Reactions at Nitrogen Core 4,5-Dimethoxy-2- (trifluoromethyl)aniline Amide Amide Derivative Core->Amide RCOCl Imine Imine Derivative Core->Imine R₂C=O Diazonium Diazonium Salt Core->Diazonium NaNO₂/HCl

Caption: Key reactions involving the aniline functional group.

Applications in Drug Discovery and Beyond

Substituted anilines are foundational structures in medicinal chemistry.[7] The specific combination of functional groups in 4,5-Dimethoxy-2-(trifluoromethyl)aniline makes it an attractive precursor for:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature an aniline or anilino-heterocycle core that interacts with the hinge region of the ATP-binding pocket. The substituents on the aniline ring are crucial for modulating potency and selectivity.

  • Agrochemicals: The trifluoromethyl group is prevalent in modern herbicides and pesticides, contributing to their efficacy and environmental stability.[8]

  • Advanced Materials: Fluorinated organic compounds are used in the development of materials with unique properties, such as liquid crystals, polymers with high thermal stability, and materials with low surface energy.[9]

The synthesis of this and related compounds provides a platform for generating libraries of novel molecules for screening in drug discovery and materials science programs.

Safety and Handling

While specific toxicity data for 4,5-Dimethoxy-2-(trifluoromethyl)aniline is not available, it should be handled with the care appropriate for a research chemical of its class. Aromatic amines can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • (Reference details not available in search results)
  • PubChemLite. 4,5-dimethoxy-2-(trifluoromethyl)aniline (C9H10F3NO2). Available at: [Link]

  • PubChem. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637. Available at: [Link]

  • Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
  • PubChem. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541. Available at: [Link]

  • ResearchGate. Mechanism for trifluoromethylation of aniline. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

  • Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Available at: [Link]

  • PubChem. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Introduction & Structural Rationale In contemporary drug discovery and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction & Structural Rationale

In contemporary drug discovery and materials science, fluorinated aromatics serve as critical building blocks due to their unique ability to modulate lipophilicity, metabolic stability, and target binding affinity. 4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4) is a highly versatile small molecule scaffold that exemplifies these traits[1].

With a molecular weight of 221.18 g/mol and the chemical formula C9H10F3NO2, this compound presents a complex physicochemical profile[2]. The structural architecture features a central aniline core flanked by two distinct electronic modulators: an electron-withdrawing trifluoromethyl (-CF3) group at the ortho position, and two electron-donating methoxy (-OCH3) groups at the meta and para positions. Understanding how these substituents antagonistically interact is paramount for predicting the compound's solubility, basicity, and behavior in biological or synthetic assays.

Electronic Architecture & Physicochemical Impact

The basicity and solubility of arylamines are fundamentally dictated by the availability and delocalization of the nitrogen lone pair[3]. In 4,5-Dimethoxy-2-(trifluoromethyl)aniline, a "push-pull" electronic system is established:

  • The -CF3 Effect (-I): The trifluoromethyl group exerts a profound electron-withdrawing inductive effect. When positioned ortho to the amine, it drastically reduces the electron density on the nitrogen atom. In similar compounds, this effect depresses the pKa of the anilinium conjugate acid down to ~2.45 - 3.5[4]. Furthermore, the -CF3 group introduces significant steric hindrance and high lipophilicity.

  • The -OCH3 Effect (+R): Conversely, the methoxy groups contribute to overall lipophilicity (with isolated methoxyanilines exhibiting logP values around 0.93 to 1.18) while offering slight resonance stabilization (+R) that pushes electron density back toward the aromatic ring[5].

The net result is a highly lipophilic, weakly basic amine that requires specialized handling for accurate physicochemical characterization.

G CF3 2-Trifluoromethyl (-CF3) Inductive Withdrawal (-I) Aniline Aniline Nitrogen (Lone Pair Availability) CF3->Aniline Decreases e- density OCH3 4,5-Dimethoxy (-OCH3) Resonance Donation (+R) OCH3->Aniline Increases e- density pKa Physicochemical Impact: Lower pKa & High Lipophilicity Aniline->pKa Delocalization effect

Electronic push-pull effects governing the basicity and lipophilicity of the aniline core.

Quantitative Physicochemical Profile

To facilitate assay design, the following table synthesizes the known and extrapolated physicochemical properties of the compound based on its structural components[1][2][4][5].

PropertyValue / EstimateImplication for Assay Design
CAS Number 500698-46-4Primary identifier for procurement.
Molecular Formula C9H10F3NO2Indicates high fluorine content (hydrophobic).
Molecular Weight 221.18 g/mol Favorable for fragment-based drug design (FBDD).
H-Bond Donors 1 (NH2 group)Limited aqueous solvation capacity.
H-Bond Acceptors 5 (O, F, N atoms)High potential for organic solvent coordination.
Estimated LogP ~2.5 - 3.2Poor aqueous solubility; requires co-solvents (DMSO).
Estimated pKa ~2.5 - 3.0Remains un-ionized at physiological pH (7.4).

Solubility Dynamics & Solvent Selection

Due to the synergistic lipophilicity of the -CF3 and -OCH3 groups, 4,5-Dimethoxy-2-(trifluoromethyl)aniline exhibits poor aqueous solubility . It will readily precipitate in standard phosphate-buffered saline (PBS) if introduced via highly concentrated DMSO stock solutions (a phenomenon known as kinetic trapping).

For synthetic applications, the compound is highly soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile) and moderately soluble in halogenated solvents (Dichloromethane).

Experimental Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Expertise & Causality: Kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to supersaturation. To obtain the true thermodynamic solubility required for rigorous drug development, a shake-flask equilibrium method must be employed.

  • Preparation: Add 5 mg of solid 4,5-Dimethoxy-2-(trifluoromethyl)aniline to a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Causality: Excess solid must be visible to ensure the solution reaches thermodynamic saturation rather than kinetic pseudo-equilibrium.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at 37°C for 48 hours. Causality: Fluorinated crystalline solids possess high lattice energies; 48 hours ensures complete dissolution kinetics.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required. Fluorinated and lipophilic compounds frequently exhibit non-specific binding to standard nylon or cellulose acetate membranes, which would artificially lower the measured solubility.

  • Quantification: Dilute the filtrate 1:10 in Acetonitrile to prevent precipitation, and quantify the concentration via HPLC-UV against a standard curve prepared in 100% Acetonitrile.

Basicity (pKa) and Ionization Dynamics

Because the predicted pKa is between 2.5 and 3.0, the compound will exist almost entirely in its neutral, un-ionized free-base form at physiological pH (7.4). Standard aqueous potentiometric titrations will fail because the neutral form will precipitate out of solution before the titration is complete.

Experimental Protocol 2: Co-Solvent Potentiometric pKa Determination

Expertise & Causality: To prevent precipitation during titration, a co-solvent system (Methanol/Water) is utilized. The apparent pKa (psKa) is measured in varying ratios of organic solvent, and the true aqueous pKa is mathematically extrapolated.

  • Solvent Preparation: Prepare three titration matrices consisting of Methanol/Water at 30%, 40%, and 50% (v/v) ratios, each containing 0.15 M KCl to maintain constant ionic strength.

  • Analyte Dissolution: Dissolve 2 mM of the compound in each of the three co-solvent mixtures. Causality: Methanol disrupts the hydrophobic hydration shell, keeping the neutral aniline in solution throughout the pH sweep.

  • Titration: Using an automated potentiometric titrator equipped with a glass pH electrode, acidify the solution to pH 1.5 using standardized 0.5 M HCl. Titrate forward to pH 7.0 using standardized 0.5 M NaOH.

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (psKa) for each solvent ratio. Plot the psKa values against the dielectric constant of the respective Methanol/Water mixtures. Extrapolate the linear regression to a 0% organic modifier (pure water) to determine the true aqueous pKa. Causality: The Yasuda-Shedlovsky model self-validates the data by accounting for the dielectric shielding effect of the co-solvent, ensuring the extrapolated value is thermodynamically accurate.

References

  • 500698-46-4,4,5-dimethoxy-2-(trifluoromethyl)aniline-AccelaChem. AccelaChem. Available at: [Link]

  • 24.4 Basicity of Arylamines - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem - NIH. PubChem. Available at:[Link]

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Foundational

Thermodynamic Stability of 2-Trifluoromethyl Aniline Derivatives: Conformational Dynamics, Polymorphism, and Physicochemical Profiling

Executive Summary The incorporation of a trifluoromethyl (-CF₃) group at the ortho position of aniline fundamentally alters the molecule's thermodynamic landscape. 2-Trifluoromethyl aniline (2-TFMA) and its derivatives—m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (-CF₃) group at the ortho position of aniline fundamentally alters the molecule's thermodynamic landscape. 2-Trifluoromethyl aniline (2-TFMA) and its derivatives—most notably the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid—exhibit unique physicochemical behaviors driven by extreme inductive effects, steric hindrance, and complex polymorphic phase transitions. This technical guide explores the causality behind the thermodynamic stability of 2-TFMA derivatives, detailing the electronic mechanisms, solid-state polymorphism, and the self-validating experimental protocols required to profile them.

Electronic and Conformational Thermodynamics

The thermodynamic stability of 2-TFMA derivatives cannot be understood through simple steric arguments alone; it is a synergistic result of electronic withdrawal and intramolecular non-covalent interactions.

Basicity and the Inductive (-I) Effect

Aniline typically exhibits a pKₐ of approximately 4.6. However, the introduction of an ortho-CF₃ group drastically reduces the predicted pKₐ to 1.10 ± 0.10[1][2]. This profound decrease in basicity is caused by the strong electron-withdrawing nature of the three highly electronegative fluorine atoms. The -I (inductive) effect pulls electron density through the sigma framework, while hyperconjugative effects further delocalize the nitrogen lone pair. Thermodynamically, this heavily stabilizes the neutral amine state while severely destabilizing the protonated conjugate acid, rendering the molecule highly resistant to protonation under physiological conditions.

Intramolecular Hydrogen Bonding and Conformational Rigidity

The steric bulk of the ortho-CF₃ group restricts the free rotation of the C-N bond. This restricted rotation facilitates a highly specific intramolecular interaction: the F···H-N hydrogen bond[3][4]. By locking the molecule into a specific geometry, this intramolecular hydrogen bond introduces a secondary minimum in the potential energy surface. The enthalpic gain from this F···H-N interaction overcomes the entropic penalty of restricted rotation, leading to a highly stable, rigid conformation that protects the amine from oxidative degradation.

G A Ortho-CF3 Substitution on Aniline B Strong Inductive (-I) & Hyperconjugative Effects A->B C Steric Bulk & Restricted Rotation A->C D Intramolecular F···H-N Hydrogen Bonding A->D E Drastic pKa Reduction (~1.10) B->E F Conformational Rigidity C->F D->F G Enhanced Thermodynamic Stability of Neutral State E->G F->G

Logical flow of ortho-CF3 effects on the thermodynamic stability of aniline derivatives.

Table 1: Baseline Physicochemical Properties of 2-TFMA
PropertyValueCausality / Note
Molecular Formula C₇H₆F₃NCore building block for APIs.
Predicted pKₐ 1.10 ± 0.10Driven by strong -I effect of the CF₃ group[1][2].
Boiling Point 170–174 °CHigh BP due to molecular weight and dipole interactions[1][2].
Melting Point 34 °CNear room-temperature phase transition[1][2].
Density 1.282 g/mLDense packing facilitated by fluorination[1][2].

Phase Stability and Polymorphism: The Flufenamic Acid Case Study

The thermodynamic stability of 2-TFMA derivatives in the solid state is best exemplified by Flufenamic Acid (FFA) , a highly polymorphic drug with at least nine identified crystal structures[5][6]. The polymorphism is driven by the conformational flexibility of the diphenylamine nucleus competing against the rigidifying effect of the ortho-CF₃ group.

Bulk vs. Nanoconfined Thermodynamic Stability

In bulk conditions, Form III is the thermodynamically most stable polymorph, possessing the most negative enthalpy and lowest free energy[5]. However, thermodynamic stability rankings can be inverted under spatial restrictions.

When FFA is subjected to nanoconfinement (e.g., melt crystallization within 30–50 nm controlled pore glass), the highly unstable Form VIII becomes thermodynamically favored[7]. Causality: The Gibbs-Thomson effect dictates that in nanopores, the surface-area-to-volume ratio is massive. The polymorph with the lowest surface energy (Form VIII) minimizes the total free energy of the system, overriding the bulk volume free energy that normally favors Form III. Nanoconfinement also arrests phase transformation kinetics, revealing hidden polymorphic pathways (Form VIII → Form II → Form I) that are bypassed in bulk materials[7].

G Start Amorphous Flufenamic Acid (FFA) Bulk Bulk Melt Crystallization Start->Bulk Nano Nanoconfinement (30-50 nm pores) Start->Nano FormVIII Form VIII (Metastable) Bulk->FormVIII Transient Nano->FormVIII Stabilized by Surface Energy FormIII Form III (Thermodynamically Stable) FormVIII->FormIII Direct Transformation (Bulk) FormII Form II FormVIII->FormII Arrested Kinetics (Nanopores) FormI Form I FormII->FormI

Polymorphic phase transition pathways of Flufenamic Acid in bulk versus nanoconfinement.

Table 2: Thermodynamic Stability of Key Flufenamic Acid Polymorphs
PolymorphStability ContextMelting Point / TransitionKey Characteristics
Form III Most Stable (Bulk)~134 °CLowest free energy; target form for standard API formulation[5].
Form I High-Temperature Stable133 °CRecrystallizes from Form IV at ~97 °C during heating[8].
Form IV MetastableTransitions at 74 °CCan be kinetically stabilized by polymers (e.g., HPMC) in solid dispersions[6][8].
Form VIII Stable in Nanopores105.4 °C (in 30nm pores)Highly unstable in bulk; stabilized purely by low surface energy under confinement[7].

Experimental Protocols for Thermodynamic Profiling

To accurately assess the thermodynamic stability of 2-TFMA derivatives, scientists must employ self-validating analytical systems that eliminate temporal and environmental artifacts.

Protocol 1: Probing Intramolecular Hydrogen Bonding via Variable-Temperature ¹⁹F NMR

This protocol quantifies the enthalpic stability of the F···H-N intramolecular hydrogen bond by monitoring the ¹⁹F resonance shift as thermal energy disrupts the interaction[3][4].

  • Sample Preparation: Dissolve 5–10 μM of the 2-TFMA derivative in a non-competing, aprotic deuterated solvent (e.g., CDCl₃) to prevent intermolecular solvent-solute hydrogen bonding.

  • Instrument Calibration: Calibrate the NMR spectrometer using a standard fluorinated reference (e.g., CFCl₃ at 0 ppm). Ensure the variable-temperature (VT) unit is equilibrated with liquid nitrogen boil-off for sub-ambient temperatures.

  • VT-NMR Acquisition: Acquire ¹⁹F NMR spectra at 10 °C intervals, sweeping from -50 °C to +50 °C. Allow 15 minutes of thermal equilibration at each step.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) and the ¹J_NH coupling constant against temperature.

  • Self-Validation Mechanism: As temperature increases, the transient F···H-N bond breaks. A linear or sigmoidal temperature-dependent passive shift in the ¹⁹F resonance directly correlates to the dissociation of the hydrogen bond, allowing for the extraction of the van't Hoff enthalpy (ΔH) of the interaction.

Protocol 2: Hyphenated Synchrotron XRD-DSC for Polymorphic Phase Transitions

To study the phase stability of amorphous solid dispersions (ASDs) of 2-TFMA derivatives (like FFA), standard sequential testing is insufficient due to rapid polymorphic transitions. Hyphenated X-ray Diffraction and Differential Scanning Calorimetry (XRD-DSC) must be used[6][8].

  • ASD Preparation: Prepare FFA-polymer dispersions (e.g., with HPMC 6 cp at a 5:1 w/w ratio) via quench cooling from the melt to ensure a fully amorphous starting state.

  • Hyphenated Setup: Mount the sample in a specialized DSC capillary stage positioned directly in the path of a synchrotron X-ray beamline.

  • Thermal Cycling: Program the DSC to heat the sample from 0 °C to 150 °C at a controlled rate of 10 °C/min.

  • Simultaneous Acquisition: Continuously collect 2D XRD diffraction patterns (1-second exposure times) while simultaneously recording the DSC heat flow.

  • Self-Validation Mechanism: This setup is inherently self-validating. If the DSC records an exothermic event (e.g., recrystallization at 54 °C), the synchronized XRD pattern will instantaneously shift from an amorphous halo to distinct Bragg peaks (e.g., Form X or Form IV). This eliminates the risk of missing transient polymorphs that might convert before off-line XRD analysis can be performed[8].

References

  • 2-Aminobenzotrifluoride - ChemBK ChemBK URL
  • 2-Aminobenzotrifluoride | 88-17-5 - ChemicalBook ChemicalBook URL
  • Nonamorphism in Flufenamic Acid and a New Record for a Polymorphic Compound with Solved Structures PMC / NIH URL
  • Polymorphic Phase Transformation Pathways under Nanoconfinement: Flufenamic Acid NSF URL
  • Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry PMC / NIH URL
  • Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry ACS Publications URL
  • 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)
  • 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)

Sources

Exploratory

A Technical Guide to the Synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline: Routes and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-Dimethoxy-2-(trifluoromethyl)aniline is a key structural motif in medicinal chemistry and materials science, valued for the unique physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethoxy-2-(trifluoromethyl)aniline is a key structural motif in medicinal chemistry and materials science, valued for the unique physicochemical properties imparted by the trifluoromethyl group. This in-depth technical guide provides a comprehensive review of the viable synthetic routes to this important aniline derivative. We will explore two primary strategies: the trifluoromethylation of a pre-functionalized dimethoxyaniline and the construction of the aniline from a trifluoromethyl-containing precursor. This guide will detail step-by-step experimental protocols, analyze the rationale behind methodological choices, and offer a comparative summary of the discussed routes to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, trifluoromethylated anilines are highly sought-after building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] 4,5-Dimethoxy-2-(trifluoromethyl)aniline, with its specific substitution pattern, presents a unique synthetic challenge in achieving the desired regiochemistry. This guide aims to provide a clear and practical overview of the synthetic pathways to this valuable compound.

Synthetic Strategies and Methodologies

Two principal retrosynthetic approaches can be envisioned for the synthesis of 4,5-dimethoxy-2-(trifluoromethyl)aniline. The first involves the direct trifluoromethylation of a 3,4-dimethoxyaniline derivative, while the second relies on the reduction of a nitro group on a precursor that already contains the trifluoromethyl moiety.

Route 1: Synthesis via Nitration and Reduction of a Trifluoromethylated Precursor

This route commences with a commercially available trifluoromethyl-containing benzene derivative, which is first nitrated and then reduced to the desired aniline.

dot

Synthesis_Route_1 A 1,2-Dimethoxy-4-(trifluoromethyl)benzene B 1,2-Dimethoxy-4-nitro-5-(trifluoromethyl)benzene A->B  HNO3, H2SO4 (Nitration) C 4,5-Dimethoxy-2-(trifluoromethyl)aniline B->C  H2, Pd/C (Reduction) Synthesis_Route_2 D 3,4-Dimethoxyaniline E 2-Amino-4,5-dimethoxybenzenediazonium salt D->E  1. Functionalization  2. NaNO2, HCl (Diazotization) F 4,5-Dimethoxy-2-(trifluoromethyl)aniline E->F  Cu(I), CF3 source (Sandmeyer Trifluoromethylation)

Sources

Foundational

The Physicochemical Profiling of 4,5-Dimethoxy-2-(trifluoromethyl)aniline: A Technical Guide to Acidity Constants and pKa Determination

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery and agrochemical development, hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aniline scaffolds are frequently utilized to tune the lipophilicity, metabolic stability, and target-binding affinity of lead compounds. 4,5-Dimethoxy-2-(trifluoromethyl)aniline represents a complex push-pull electronic system. The interplay between the strongly electron-withdrawing ortho-trifluoromethyl group and the electron-donating methoxy groups creates a unique physicochemical profile.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the molecule's predicted acidity constant (pKa), explain why standard analytical techniques fail for this specific scaffold, and provide a self-validating experimental protocol for accurate pKa determination.

Structural Analysis and Theoretical pKa Prediction

The macroscopic pKa of an ionizable molecule is dictated by the microscopic electronic environment surrounding the acidic/basic functional group. For anilines, the protonation occurs at the nitrogen lone pair, forming an anilinium conjugate acid. The pKa of unsubstituted aniline is approximately 4.60.

To predict the pKa of 4,5-Dimethoxy-2-(trifluoromethyl)aniline, we must apply a Hammett-style analysis of its substituents:

  • 2-Trifluoromethyl (ortho-CF₃): This group exerts a profound negative inductive effect (-I) and significant steric hindrance. It powerfully draws electron density away from the amine, stabilizing the unprotonated free base and drastically lowering the pKa. Empirical data shows that the pKa of 2-(trifluoromethyl)aniline drops to approximately 1.10[1].

  • 4-Methoxy (para-OMe): Located para to the amine, this group donates electron density through resonance (+R effect), which outweighs its weak inductive withdrawal. This effect stabilizes the protonated anilinium ion, typically raising the pKa.

  • 5-Methoxy (meta-OMe): Located meta to the amine, resonance donation is impossible. The group acts solely via its electron-withdrawing inductive effect (-I), slightly lowering the pKa. For context, the combined effect of these two methoxy groups in 3,4-dimethoxyaniline yields a pKa of 4.78[2].

Table 1: Substituent Effects and Reference pKa Values
CompoundSubstituent Position(s)Dominant Electronic EffectMeasured/Predicted pKa
AnilineNoneN/A4.60
2-(Trifluoromethyl)anilineortho (2)Strong -I, Steric~1.10[1]
3,4-Dimethoxyanilinemeta (3), para (4)+R (para) > -I (meta)~4.78[2]
4,5-Dimethoxy-2-(trifluoromethyl)aniline 2, 4, 5 Strong -I (ortho) dominates ~1.30 (Predicted)

Data Synthesis: The massive electron-withdrawing power of the ortho-CF₃ group overwhelms the modest electron-donating resonance of the para-methoxy group. Consequently, the target molecule is an extremely weak base.

G A Aniline Core (Base pKa ~4.6) B ortho-CF3 Strong -I Effect (Lowers pKa) A->B C para-Methoxy Strong +R Effect (Raises pKa) A->C D meta-Methoxy Weak -I Effect (Lowers pKa) A->D E Net Result: Predicted pKa ~1.3 B->E C->E D->E

Caption: Electronic substituent effects governing the pKa of the target aniline.

Experimental Methodology: Why Standard Potentiometry Fails

In applied analytical chemistry, the default method for pKa determination is potentiometric titration using a glass pH electrode. However, this method is fundamentally flawed for 4,5-Dimethoxy-2-(trifluoromethyl)aniline.

The Causality: Standard glass electrodes suffer from severe "acid error" at pH < 2.0, where the high concentration of hydronium ions interferes with the electrode's hydration layer. Because our target molecule has a predicted pKa of ~1.30, its buffering region (pKa ± 1) lies entirely within this error-prone zone.

To achieve scientific integrity, we must pivot to UV-Vis Spectrophotometric Titration . This method relies on the fact that the protonated (anilinium) and unprotonated (aniline) species possess distinct chromophores due to the disruption of the nitrogen lone pair's conjugation with the aromatic ring upon protonation.

Protocol: Self-Validating UV-Vis Spectrophotometric pKa Determination

This protocol is designed as a self-validating system. By requiring the observation of an isosbestic point, the method inherently proves that only a single, two-state protonation equilibrium is occurring, ruling out degradation or aggregation artifacts.

Step 1: Reagent and Buffer Preparation

  • Prepare a 10 mM stock solution of 4,5-Dimethoxy-2-(trifluoromethyl)aniline in HPLC-grade methanol (due to anticipated low aqueous solubility).

  • Prepare a series of aqueous HCl/KCl buffer solutions ranging from pH 0.5 to 3.5 in 0.2 pH increments.

  • Critical Step: Adjust all buffers to a constant ionic strength (

    
     M) using KCl. This ensures that activity coefficients remain constant across all samples, allowing the calculation of a true thermodynamic pKa.
    

Step 2: Spectral Acquisition

  • Spike 20 µL of the analyte stock into 2.0 mL of each buffer solution directly in a quartz cuvette (final analyte concentration ~10⁻⁴ M, 1% organic cosolvent).

  • Blank the UV-Vis spectrophotometer against the exact matching buffer (without analyte).

  • Record the absorption spectra from 200 nm to 400 nm at a strictly controlled temperature of 25.0 ± 0.1 °C.

Step 3: Data Validation and Isosbestic Point Confirmation

  • Overlay the acquired spectra.

  • Identify the analytical wavelengths:

    
     (maximum absorbance of the protonated form at pH 0.5) and 
    
    
    
    (maximum absorbance of the free base at pH 3.5).
  • Self-Validation Check: Verify the presence of a sharp isosbestic point (a specific wavelength where all spectra intersect). If the spectra do not perfectly intersect, the data is invalid (indicating precipitation or secondary reactions) and must be discarded.

Step 4: Non-Linear Regression Analysis

  • Plot the absorbance at

    
     against the measured pH of the solutions.
    
  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    
  • The inflection point of the curve represents the highly accurate, thermodynamically valid pKa.

Workflow Step1 1. Buffer Preparation (pH 0.5 to 3.5, I=0.15M) Step2 2. UV-Vis Spectrophotometry (Scan 200-400 nm) Step1->Step2 Step3 3. Isosbestic Point Validation (Confirms single equilibrium) Step2->Step3 Step4 4. Non-Linear Regression (Aqueous pKa determination) Step3->Step4

Caption: Step-by-step UV-Vis spectrophotometric workflow for low-pKa determination.

Mechanistic Implications in Drug Development (ADME)

Understanding the ultra-low pKa (~1.30) of 4,5-Dimethoxy-2-(trifluoromethyl)aniline is critical for downstream pharmaceutical applications.

At physiological pH (7.4 in blood plasma, ~6.0 in the small intestine), the molecule will exist >99.99% in its un-ionized (free base) form .

  • Permeability: The lack of ionization, combined with the highly lipophilic trifluoromethyl group, guarantees excellent passive membrane permeability (high

    
     in Caco-2 assays).
    
  • Solubility: Conversely, the inability to form an anilinium salt at physiological pH means the molecule will suffer from extremely poor aqueous solubility. Formulation scientists must anticipate the need for lipid-based delivery systems, amorphous solid dispersions, or cosolvent formulations to achieve adequate oral bioavailability.

References

  • Source: chembk.
  • Source: chembk.

Sources

Exploratory

The Electronic Landscape of Trifluoromethyl-Dimethoxy Aniline: Push-Pull Dynamics and Medicinal Chemistry Applications

Executive Summary The rational design of small molecules in drug development relies heavily on the precise modulation of electronic properties. The integration of a trifluoromethyl (–CF₃) group into a dimethoxy aniline s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules in drug development relies heavily on the precise modulation of electronic properties. The integration of a trifluoromethyl (–CF₃) group into a dimethoxy aniline scaffold creates a highly polarized, "push-pull" electronic system. This whitepaper provides an in-depth mechanistic analysis of how the strongly electron-withdrawing –CF₃ group interacts with the electron-donating amino (–NH₂) and methoxy (–OCH₃) groups. We explore the causality behind the resulting shifts in pKa, nucleophilicity, and metabolic stability, providing researchers with actionable protocols for characterizing these complex electronic interactions.

Mechanistic Analysis of Electronic Interplay

The "Push-Pull" Electronic Synergy

In a dimethoxy-trifluoromethyl aniline system, the aromatic ring serves as a conjugated π-bridge mediating conflicting electronic demands.

  • The "Push" (Electron Donors): The amino group (–NH₂) is a potent electron donor via resonance (+R effect). The methoxy groups (–OCH₃) also donate electron density through resonance (+R), despite having a mild inductive withdrawing effect (–I).

  • The "Pull" (Electron Acceptor): The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry[1]. It operates primarily through a strong inductive effect (–I) and negative hyperconjugation, pulling electron density away from the aromatic ring[2].

When these groups are positioned para or ortho to one another, they create a classic "push-pull" intramolecular charge transfer (ICT) system[3]. The electron density flows from the donor groups across the π-system toward the –CF₃ group. This synergy significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which manifests as a bathochromic (red) shift in UV-Vis absorption and an increased molecular dipole moment[4][5].

PushPull Donor Electron Donors (-NH2, -OCH3) +R Effect Ring Aromatic π-System (Conjugated Bridge) Donor->Ring Electron Density Flow Acceptor Electron Acceptor (-CF3) -I Effect Ring->Acceptor Inductive Pull Effects Physicochemical Impact • Lower pKa • Reduced Nucleophilicity • High Dipole Moment Acceptor->Effects Push-Pull Synergy

Figure 1: Intramolecular charge transfer pathway in the push-pull dimethoxy-trifluoromethyl aniline system.

Impact on pKa and Basicity

The basicity of the aniline nitrogen is a direct function of the availability of its lone pair of electrons. In unsubstituted aniline, the pKa of the conjugate acid is approximately 4.6. The introduction of a –CF₃ group drastically reduces this basicity. For instance, 4-(trifluoromethyl)aniline exhibits a pKa of approximately 2.4 to 2.5[6][7].

The strong inductive pull of the –CF₃ group delocalizes the nitrogen's lone pair into the aromatic ring, stabilizing the neutral amine and destabilizing the protonated anilinium ion[2][8]. While the methoxy groups attempt to donate electron density back into the ring, the overwhelming –I effect of the –CF₃ group dominates. Consequently, the dimethoxy-trifluoromethyl aniline derivative will exhibit a suppressed pKa (typically ranging between 2.5 and 3.5, depending on exact regiochemistry), rendering it a significantly weaker base and a poorer nucleophile compared to standard anilines[8].

Implications for Drug Development
  • Metabolic Stability: The electron-deficient nature of the aromatic ring, induced by the –CF₃ group, provides a protective effect against electrophilic oxidation by Cytochrome P450 (CYP450) enzymes[9].

  • Bioavailability: The lowered pKa ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), which drastically increases lipophilicity (LogP) and enhances passive diffusion across lipid bilayers (e.g., the blood-brain barrier or gastrointestinal tract)[9].

Quantitative Data Summaries

To understand the net electronic effect, it is crucial to compare the Hammett constants (σ) and the resulting physicochemical properties. Positive Hammett values indicate electron-withdrawing behavior, while negative values indicate electron-donating behavior.

Table 1: Hammett Constants of Substituents

Substituent Electronic Effect Hammett σ (para) Hammett σ (meta)
–NH₂ Strong Donor (+R) -0.66 -0.16
–OCH₃ Donor (+R), Weak Withdrawer (–I) -0.27 +0.12

| –CF₃ | Strong Withdrawer (–I) | +0.54 | +0.43 |

Table 2: Comparative Physicochemical Properties (Predicted vs. Experimental)

Compound Experimental pKa Nucleophilicity HOMO-LUMO Gap
Aniline ~4.6 High Large
4-Methoxyaniline ~5.3 Very High Moderate
4-(Trifluoromethyl)aniline ~2.4[7] Low Moderate

| Dimethoxy-CF₃-aniline | ~2.5 - 3.5 (Predicted) | Low to Moderate | Small (Push-Pull) |

Self-Validating Experimental Protocols

To rigorously characterize the electronic effects of the trifluoromethyl group on the dimethoxy aniline scaffold, researchers must employ orthogonal analytical techniques. Below are field-proven, step-by-step methodologies.

Protocol 1: Determination of pKa via UV-Vis Spectrophotometric Titration

Because the basicity of the amine is drastically altered, potentiometric titration may fail due to low aqueous solubility at the required pH extremes. UV-Vis titration is the gold standard for push-pull chromophores.

  • Rationale: The protonation of the aniline nitrogen disrupts its resonance with the aromatic ring, causing a significant hypsochromic (blue) shift in the UV-Vis absorption spectrum.

  • Step 1: Buffer Preparation. Prepare a series of universal buffers (e.g., Britton-Robinson buffers) covering a pH range from 1.0 to 7.0 in 0.2 pH unit increments. Maintain a constant ionic strength (I = 0.1 M KCl).

  • Step 2: Stock Solution. Dissolve the dimethoxy-trifluoromethyl aniline in HPLC-grade methanol to create a 10 mM stock. Spike 10 µL of this stock into 3 mL of each buffer solution to ensure the co-solvent concentration remains <0.5% (v/v).

  • Step 3: Spectral Acquisition. Record the UV-Vis absorption spectra (200–500 nm) for each pH solution at a controlled 25.0 ± 0.1 °C.

  • Step 4: Self-Validation (Isosbestic Point). Overlay the spectra. The presence of one or more sharp isosbestic points (wavelengths where absorbance remains constant across all pH values) validates that a simple two-species equilibrium (neutral amine ⇌ protonated anilinium) is occurring without degradation or aggregation.

  • Step 5: Data Fitting. Plot the absorbance at the wavelength of maximum difference (

    
    ) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa.
    
Protocol 2: Computational (DFT) Analysis of the HOMO-LUMO Gap

To quantify the push-pull synergy, Density Functional Theory (DFT) is utilized to map the molecular orbitals and electrostatic potential[4].

  • Step 1: Geometry Optimization. Construct the 3D model of the specific dimethoxy-trifluoromethyl aniline isomer. Optimize the ground-state geometry using the B3LYP functional and the 6-311++G(d,p) basis set to account for diffuse electrons on the highly electronegative fluorine atoms.

  • Step 2: Frequency Validation. Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure represents a true energetic minimum.

  • Step 3: Orbital Extraction. Extract the energies of the HOMO (localized primarily on the dimethoxy aniline moiety) and the LUMO (localized toward the –CF₃ group). Calculate the gap (

    
    ).
    
  • Step 4: MEP Mapping. Generate a Molecular Electrostatic Potential (MEP) surface map. This will visually validate the electron-deficient nature of the aromatic ring (blue regions) and the electron-rich nature of the oxygen/fluorine lone pairs (red regions), guiding future electrophilic/nucleophilic reaction planning[4].

Workflow Start Compound Synthesis & Purification DFT DFT Calculations (HOMO-LUMO, MEP) Start->DFT UV UV-Vis Titration (pKa Determination) Start->UV NMR 19F/1H NMR (Structural Validation) Start->NMR Analysis Data Synthesis & SAR Modeling DFT->Analysis UV->Analysis NMR->Analysis

Figure 2: Orthogonal experimental workflow for characterizing push-pull aniline derivatives.

Conclusion

The installation of a trifluoromethyl group onto a dimethoxy aniline core fundamentally rewrites the molecule's electronic signature. By establishing a powerful push-pull axis, the –CF₃ group overrides the resonance donation of the methoxy groups, resulting in a suppressed pKa, reduced nucleophilicity, and enhanced metabolic stability. Understanding and quantifying these effects through rigorous UV-Vis and DFT protocols allows drug development professionals to precisely tune bioavailability and target affinity in modern medicinal chemistry.

References

  • PubChem, National Institutes of Health (NIH). 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964. Available at:[Link]

  • MDPI. Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Available at: [Link]

  • ResearchGate. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Superelectrophiles and the effects of trifluoromethyl substituents. Available at: [Link]

  • University of Tennessee, Knoxville. Pushing and pulling electrons: the effect on the heat of formation of trifluoromethyl compounds. Available at: [Link]

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Foundational

An In-depth Technical Guide to 4,5-Dimethoxy-2-(trifluoromethyl)aniline as a Fluorinated Building Block

Abstract This technical guide provides a comprehensive overview of 4,5-Dimethoxy-2-(trifluoromethyl)aniline, a key fluorinated building block in modern medicinal chemistry and materials science. We will delve into its un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-2-(trifluoromethyl)aniline, a key fluorinated building block in modern medicinal chemistry and materials science. We will delve into its unique physicochemical properties, synthesis, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to be a practical resource, bridging theoretical concepts with actionable experimental protocols and data.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a powerful strategy in drug discovery and materials science.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, binding affinity, and lipophilicity of a compound.[1][3] Fluorinated building blocks, like 4,5-Dimethoxy-2-(trifluoromethyl)aniline, are pre-functionalized molecules that allow for the precise and efficient incorporation of fluorine or fluoroalkyl groups into a target scaffold.[4] This approach accelerates the drug discovery process by enabling rapid exploration of structure-activity relationships (SAR).[1] The trifluoromethyl (-CF3) group, in particular, is a favored moiety for its ability to improve pharmacokinetic profiles.[3][5]

Physicochemical Properties of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

Understanding the fundamental properties of this building block is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C9H10F3NO2[6]
Molecular Weight 221.18 g/mol [6]
Appearance Not explicitly available, but related anilines are often liquids or low-melting solids, ranging from colorless to yellow or brown.[7]
Solubility Expected to be soluble in common organic solvents.[7]
CAS Number 133240-06-3

The presence of the electron-donating methoxy groups and the strongly electron-withdrawing trifluoromethyl group on the aniline ring creates a unique electronic environment. This substitution pattern influences the nucleophilicity of the amine and the reactivity of the aromatic ring, which will be discussed in the reactivity section.

Synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

While a specific, detailed synthesis for 4,5-Dimethoxy-2-(trifluoromethyl)aniline was not found in the initial search, a general and plausible synthetic route can be devised based on established methodologies for analogous compounds. A common approach involves the nitration of a substituted benzotrifluoride followed by reduction of the nitro group.

General Synthetic Workflow

The synthesis would likely proceed through the following key steps:

Synthesis_Workflow Start Starting Material: 1,2-Dimethoxy-4-(trifluoromethyl)benzene Nitration Nitration Start->Nitration Intermediate Intermediate: 4,5-Dimethoxy-2-nitrobenzotrifluoride Nitration->Intermediate HNO3/H2SO4 Reduction Reduction Intermediate->Reduction Product Final Product: 4,5-Dimethoxy-2-(trifluoromethyl)aniline Reduction->Product e.g., H2/Pd-C, SnCl2

Caption: General synthetic workflow for 4,5-Dimethoxy-2-(trifluoromethyl)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations.[8][9] Caution: This reaction should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of 1,2-Dimethoxy-4-(trifluoromethyl)benzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 1,2-Dimethoxy-4-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Slow Addition: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10 °C.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product, 4,5-Dimethoxy-2-nitrobenzotrifluoride, may precipitate as a solid. Filter the solid and wash with cold water until the washings are neutral. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 4,5-Dimethoxy-2-nitrobenzotrifluoride

  • Reaction Setup: To a round-bottom flask, add the purified 4,5-Dimethoxy-2-nitrobenzotrifluoride and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4,5-Dimethoxy-2-(trifluoromethyl)aniline.

  • Purification: The final product can be purified by column chromatography or distillation under reduced pressure.

Reactivity and Functionalization

The reactivity of 4,5-Dimethoxy-2-(trifluoromethyl)aniline is governed by the interplay of its functional groups.

Reactivity_Diagram cluster_amine_reactions Amine Group Reactions cluster_ring_reactions Aromatic Ring Reactions Aniline 4,5-Dimethoxy-2-(trifluoromethyl)aniline Amine Group (NH2) Aromatic Ring Amidation Amidation Aniline:amine->Amidation Alkylation N-Alkylation Aniline:amine->Alkylation Diazotization Diazotization Aniline:amine->Diazotization Buchwald_Hartwig Buchwald-Hartwig Amination Aniline:amine->Buchwald_Hartwig EAS Electrophilic Aromatic Substitution (EAS) Aniline:ring->EAS Halogenation Halogenation Aniline:ring->Halogenation

Caption: Key reactivity sites of 4,5-Dimethoxy-2-(trifluoromethyl)aniline.

Reactions at the Amine Group

The primary amine is a versatile functional handle for a variety of transformations:

  • Amide Formation: The amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

  • N-Alkylation: The amine can be alkylated using alkyl halides or other electrophiles.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the synthesis of more complex diarylamines or N-aryl heterocycles.[5]

  • Diazotization: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer reactions to introduce a variety of substituents or in azo-coupling reactions to form dyes.[5]

Reactions on the Aromatic Ring

The methoxy and trifluoromethyl groups direct the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The powerful electron-donating methoxy groups and the amino group are ortho-, para-directing, while the trifluoromethyl group is a meta-director. The positions ortho to the amine and methoxy groups are the most activated and likely sites for substitution.

Applications in Drug Discovery and Materials Science

Fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[5][7][10]

Medicinal Chemistry

The 4,5-Dimethoxy-2-(trifluoromethyl)aniline scaffold can be found in or used to synthesize molecules for various therapeutic areas. The trifluoromethyl group often enhances metabolic stability by blocking sites susceptible to enzymatic oxidation.[1][3]

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted aniline moieties. The specific substitution pattern of this building block could be leveraged to tune selectivity and potency.

  • GPCR Ligands: The scaffold can be elaborated to target G-protein coupled receptors.

  • Anticancer and Antiviral Agents: Substituted bicyclic heterocycles, such as quinolines and benzimidazoles, which can be synthesized from this aniline, have shown promising antitumor and antiviral activities.[11]

Agrochemicals

The trifluoromethyl group is a common feature in modern herbicides and pesticides, contributing to their efficacy and metabolic stability in the environment.[10][12]

Materials Science

Aniline derivatives are precursors to conductive polymers and dyes.[5] The unique electronic properties imparted by the methoxy and trifluoromethyl groups could be exploited in the development of novel functional materials.

Safety and Handling

Substituted anilines should be handled with care as they can be toxic and may pose health risks.[13][14][15]

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[16] Avoid contact with skin, eyes, and clothing.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Health Hazards: Harmful if swallowed or in contact with skin.[13] May cause skin and serious eye irritation.[13][17] May cause respiratory irritation.[13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Move person to fresh air.[15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[14]

    • In all cases of exposure, seek medical attention.[15]

  • Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons (which may be a broad singlet), and the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the fluorine atoms. The methoxy carbons will appear as singlets in the upfield region.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the -CF3 group.

  • IR Spectroscopy: The infrared spectrum would display characteristic bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

4,5-Dimethoxy-2-(trifluoromethyl)aniline is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern offers a powerful tool for fine-tuning the properties of target molecules. By understanding its synthesis, reactivity, and applications, researchers can effectively leverage this compound to accelerate their discovery and development efforts. This guide provides a foundational understanding and practical insights to facilitate the use of this important synthetic intermediate.

References

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC. [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025, August 9). ResearchGate. [Link]

  • Safety data sheet. (2022, August 19). CPAchem Ltd. [Link]

  • 4,5-dimethoxy-2-(trifluoromethyl)aniline (C9H10F3NO2). (n.d.). PubChemLite. [Link]

  • 4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. [Link]

  • Preparation of trifluoromethylanilines. (n.d.).
  • 2-Methoxy-4-(trifluoromethyl)aniline. (n.d.). PubChem. [Link]

  • (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024, June 15). ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF. (n.d.). ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline for Pharmaceutical Research

Preamble: The Imperative of Structural Clarity in Drug Discovery In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Structural Clarity in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely academic; it is a cornerstone of rational drug design, efficacy, and safety. 4,5-Dimethoxy-2-(trifluoromethyl)aniline stands as a promising, yet structurally uncharacterized, building block for novel therapeutics. Its unique substitution pattern—electron-donating methoxy groups and a strongly electron-withdrawing trifluoromethyl group on an aniline scaffold—suggests complex electronic and conformational properties that are critical to its function.

As of the date of this guide, a public-domain crystal structure for this specific compound has not been reported in repositories such as the Cambridge Structural Database (CSD).[1][2] This absence necessitates a robust, first-principles approach to its structural elucidation. This guide, therefore, serves as an in-depth technical manual for researchers, scientists, and drug development professionals, detailing the necessary experimental and analytical workflows to determine and interpret the crystallographic data of 4,5-Dimethoxy-2-(trifluoromethyl)aniline. We will proceed from theoretical foundations to practical, field-tested protocols, explaining not just the steps, but the critical reasoning behind them.

Part I: Theoretical Foundations of X-ray Crystallography

The ability to "see" a molecule's structure is predicated on the principles of X-ray diffraction. Crystalline solids are composed of a highly ordered, repeating three-dimensional array of molecules known as a crystal lattice.[3] When a beam of monochromatic X-rays, with a wavelength on the order of atomic spacing, strikes this lattice, the electrons surrounding each atom scatter the X-rays. Due to the regular arrangement of atoms, the scattered waves interfere with one another.

Constructive interference occurs only in specific directions, governed by Bragg's Law :

nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between parallel planes of atoms in the lattice.

  • θ is the angle of incidence of the X-ray beam.

This fundamental relationship means that a crystal acts as a three-dimensional diffraction grating, producing a unique pattern of diffracted X-ray spots.[4] By precisely measuring the positions and intensities of thousands of these spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal's repeating unit (the unit cell). From this map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and the overall molecular conformation.[5]

Part II: Single-Crystal X-ray Diffraction (SC-XRD): A Definitive Structural Blueprint

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the atomic arrangement of a molecule.[4] It provides a high-resolution, three-dimensional model that is indispensable for structure-activity relationship (SAR) studies and understanding intermolecular interactions.[6][7]

Experimental Protocol: Crystal Growth

The success of an SC-XRD experiment is critically dependent on the quality of the single crystal. The goal is to grow a well-ordered, defect-free crystal, typically between 0.1 and 0.3 mm in size.[5] For a novel compound like 4,5-Dimethoxy-2-(trifluoromethyl)aniline, a screening of various crystallization conditions is paramount.

Step-by-Step Protocol for Crystal Growth:

  • Purity Assessment: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated as defects.

  • Solvent Screening: Dissolve small amounts of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane) to assess solubility. The ideal solvent is one in which the compound is moderately soluble.

  • Method Selection - Slow Evaporation (Primary Method): a. Prepare a nearly saturated solution of the compound in a chosen good solvent. b. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. c. Cover the vial with a cap that has been pierced with a needle a few times to allow for very slow solvent evaporation. d. Place the vial in a vibration-free environment at a constant temperature. e. Monitor daily for the formation of small, clear crystals with sharp edges. This process can take several days to weeks.

  • Method Selection - Vapor Diffusion (Alternative Method): a. In a small, open vial, create a concentrated solution of the compound in a "good" solvent. b. Place this small vial inside a larger, sealed jar that contains a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent). c. The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

Causality: The choice of a slow process is deliberate. Rapid precipitation leads to the formation of amorphous powder or poorly ordered microcrystals. Slow, near-equilibrium conditions allow molecules to methodically arrange themselves into a low-energy, highly ordered lattice, which is essential for producing high-quality diffraction.[7]

Experimental Protocol: Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data using a modern diffractometer.

Step-by-Step Protocol for Data Collection:

  • Crystal Mounting: Carefully select a well-formed crystal under a microscope. Using a micro-loop (e.g., a MiTeGen MicroMount™), pick up the crystal along with a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (typically 100 K or -173 °C).

    • Expert Insight: Cryo-cooling is crucial. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher resolution. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Instrument Setup: a. Mount the crystal on the goniometer head of the diffractometer. b. Center the crystal in the X-ray beam using an automated or manual alignment procedure. c. An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.[8]

  • Data Collection Strategy: a. Based on the determined crystal system (e.g., monoclinic, orthorhombic), the instrument software will calculate an optimal strategy to collect a complete and redundant dataset.[9] b. This typically involves a series of runs where the crystal is rotated through different angles (omega and phi scans) while being irradiated with X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). c. The detector records a series of "frames," each containing a pattern of diffraction spots.

  • Data Integration and Scaling: After collection, the raw data is processed. The software locates each diffraction spot, measures its intensity, and applies corrections for experimental factors (e.g., Lorentz-polarization). The data is then scaled to place all reflections on a common scale.

Workflow: Structure Solution and Refinement

The processed diffraction data (a list of reflection indices and their intensities) is used to solve the crystal structure.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Pure Compound (4,5-Dimethoxy-2-(trifluoromethyl)aniline) Crystal High-Quality Single Crystal Compound->Crystal Crystal Growth (Slow Evaporation) Data Diffraction Data (Intensities & Angles) Crystal->Data Data Collection (Diffractometer, 100 K) Model Initial Structural Model (Direct Methods/Patterson) Data->Model Structure Solution (Phase Problem) Refined Refined Atomic Model (x, y, z, Uiso/Uaniso) Model->Refined Least-Squares Refinement Refined->Model Model Correction Validated Validated Structure (CIF File) Refined->Validated Validation (CheckCIF) (IUCr Standards) Final Final Validated->Final Final Structure

The process involves solving the "phase problem" to convert intensities into an electron density map, followed by iterative refinement of the atomic model to best fit the experimental data. This is typically accomplished using software packages like SHELXT, SHELXL, or Olex2. The final refined structure is validated against standards set by the International Union of Crystallography (IUCr) to ensure its quality and accuracy.[10][11]

Part III: Powder X-ray Diffraction (PXRD): Bulk Material Characterization

While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk properties of a crystalline solid.[12] It is faster than SC-XRD and is critical for identifying crystalline phases, determining bulk sample purity, and screening for polymorphism—the existence of multiple crystal forms of the same compound, which can have drastically different physicochemical properties (e.g., solubility, stability).[3]

Experimental Protocol: PXRD Analysis
  • Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline material into a fine, homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: a. Place the sample holder into the powder diffractometer. b. The instrument directs an X-ray beam onto the sample. The sample is typically rotated to improve orientation averaging. c. The detector scans through a range of 2θ angles (e.g., 5° to 50°), measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The output is a diffractogram, a plot of intensity versus 2θ. Each crystalline phase produces a unique "fingerprint" pattern of peaks at specific 2θ angles. This pattern can be compared to a database or to a pattern calculated from a known single-crystal structure to confirm the identity and purity of the bulk sample.

PXRD_Workflow Bulk Bulk Crystalline Powder Ground Fine, Homogenized Powder Bulk->Ground Grinding Diff PXRD Diffractogram (Intensity vs. 2θ) Ground->Diff Data Acquisition Analysis Data Analysis Diff->Analysis Result Phase ID, Purity, Polymorph Screen Analysis->Result

Part IV: Hypothetical Crystallographic Data and Interpretation

In the absence of experimental data, we present an illustrative table of what a researcher might expect to find upon successfully solving the crystal structure of 4,5-Dimethoxy-2-(trifluoromethyl)aniline. This data is representative of a typical small organic molecule.

Table 1: Illustrative Crystallographic Data for 4,5-Dimethoxy-2-(trifluoromethyl)aniline (Note: This data is hypothetical and for educational purposes only.)

ParameterValueDescription
Crystal Data
Chemical FormulaC₉H₁₀F₃NO₂The elemental composition of the molecule.
Formula Weight221.18 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system defines the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry operations that describe the arrangement in the cell.
a, b, c [Å]a = 8.541, b = 12.113, c = 9.872The dimensions of the unit cell edges.
α, β, γ [°]α = 90, β = 105.3, γ = 90The angles between the unit cell edges.
Volume [ų]984.1The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density [g/cm³]1.493The density calculated from the formula weight and unit cell volume.
Data Collection
Radiation [Å]Mo Kα (λ = 0.71073)The wavelength of the X-rays used.
Temperature [K]100The temperature at which data was collected.
Refinement
R₁ (I > 2σ(I))0.041A measure of the agreement between the model and the observed data.
wR₂ (all data)0.115A weighted R-factor based on all reflections.

Interpretation of the Structure:

  • Molecular Conformation: The refined structure would reveal the precise torsional angles between the aniline ring and its substituents. For instance, it would show whether the methoxy groups are co-planar with the ring and the rotational conformation of the trifluoromethyl group. This is critical for understanding steric hindrance and electronic effects.

  • Intermolecular Interactions: Analysis of the crystal packing would identify non-covalent interactions, such as hydrogen bonds (e.g., between the amine N-H and an oxygen or fluorine atom on a neighboring molecule) or π-π stacking between aromatic rings. These interactions govern the crystal's stability and physical properties.

  • Validation: The low R-factors (typically R₁ < 5%) would provide confidence in the accuracy of the determined structure.

Part V: Impact on Drug Development

The acquisition of this crystallographic data is a pivotal event in the drug development pipeline.[13][14]

  • Structure-Based Drug Design (SBDD): If this molecule is a fragment or a lead compound, its high-resolution structure provides the exact conformation for computational modeling and docking studies.[6] This enables medicinal chemists to design more potent and selective analogues that fit optimally into a target's binding site.

  • Solid-Form Development and IP: Identifying the most stable polymorph is crucial for formulation.[3] Different polymorphs can have different solubilities and bioavailabilities. Characterizing and patenting the stable crystalline form provides a significant intellectual property advantage.

  • Quality Control: Once a desired crystal form is selected, its PXRD pattern becomes a key quality control metric to ensure batch-to-batch consistency during manufacturing.

References

  • International Union of Crystallography (IUCr). (n.d.). Home. Retrieved March 7, 2026, from [Link][11][15]

  • International Union of Crystallography. (n.d.). IUCrJ. Retrieved March 7, 2026, from [Link]

  • International Council for Science. (2017, April 13). International Union of Crystallography (IUCr). Retrieved March 7, 2026, from [Link][16]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved March 7, 2026, from [Link][1]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved March 7, 2026, from [Link][6]

  • Wikipedia. (2024, February 21). Cambridge Structural Database. Retrieved March 7, 2026, from [Link][2]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved March 7, 2026, from [Link][3]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved March 7, 2026, from [Link][5]

  • Fiveable. (2025, August 15). 10.1 X-ray crystallography principles and applications. Retrieved March 7, 2026, from [Link][7]

  • National Center for Biotechnology Information. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development. Retrieved March 7, 2026, from [Link][13]

  • Moodle@Units. (n.d.). X-ray Diffraction experiment. Retrieved March 7, 2026, from [Link][9]

  • Migration Letters. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved March 7, 2026, from [Link][14]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved March 7, 2026, from [Link][4]

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved March 7, 2026, from [Link][8]

  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved March 7, 2026, from [Link][12]

Sources

Foundational

Metabolic Stability Profiles of Trifluoromethylated Anilines: A Technical Guide for Drug Development

Executive Summary The strategic incorporation of fluorine into small molecule therapeutics remains one of the most reliable methods for modulating pharmacokinetics and pharmacodynamics. Among fluorinated motifs, the trif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small molecule therapeutics remains one of the most reliable methods for modulating pharmacokinetics and pharmacodynamics. Among fluorinated motifs, the trifluoromethyl (


) group is highly prized for its ability to enhance lipophilicity, modulate basicity, and drastically improve metabolic stability[1]. When attached to an aniline core—a privileged but often metabolically labile scaffold—the 

group fundamentally alters the molecule's interaction with hepatic Cytochrome P450 (CYP450) enzymes. This whitepaper provides an in-depth mechanistic analysis of trifluoromethylated anilines, supported by quantitative structure-metabolism relationships (QSMR) and self-validating experimental protocols for evaluating intrinsic clearance.

Mechanistic Causality: The Fluorine Effect on Aniline Cores

Unsubstituted anilines are highly susceptible to rapid oxidative metabolism, primarily driven by CYP1A2 and CYP3A4[2]. The electron-rich aromatic ring readily undergoes electrophilic attack by the highly reactive iron-oxo species of CYP450 enzymes, leading to aromatic hydroxylation (often via an NIH-shift within an iminium intermediate)[3]. Additionally, the primary amine is prone to N-oxidation, forming reactive hydroxylamines and N-oxanilic acids[4].

The introduction of a


 group disrupts these liabilities through two primary mechanisms:
  • Electronic Deactivation (Inductive Effect): The

    
     group is intensely electron-withdrawing. The C-F bond possesses a high bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for C-H)[1]. This strong 
    
    
    
    effect pulls electron density away from the aromatic
    
    
    -system and the lone pair on the aniline nitrogen. Consequently, the nucleophilicity of the ring is severely diminished, raising the activation energy required for CYP450-mediated aromatic hydroxylation[5].
  • Steric Shielding: Although an individual fluorine atom is small (van der Waals radius 1.47 Å, comparable to hydrogen's 1.20 Å)[6], the intact

    
     group is relatively bulky. When positioned ortho or meta to the amine or other metabolic soft spots, it provides significant steric hindrance, physically blocking the enzyme's catalytic site from accessing adjacent C-H bonds[5].
    
Biotransformation Shift

Because aromatic hydroxylation is suppressed, the metabolic flux of trifluoromethylated anilines shifts. While the


 group itself is metabolically inert[4], secondary pathways such as N-oxidation or, in the case of complex derivatives like flutamide, nitroreduction and hydrolysis, become the rate-limiting clearance mechanisms[7].

CYP450_Pathways Parent Trifluoromethylated Aniline CYP CYP450 Enzymes (e.g., CYP1A2) Parent->CYP Substrate Binding N_Ox N-Oxidation (Shifted Primary Pathway) CYP->N_Ox Electron Abstraction Arom_Hydrox Aromatic Hydroxylation (Blocked/Slowed) CYP->Arom_Hydrox Steric/Electronic Shielding

Fig 1: CYP450-mediated biotransformation pathways of trifluoromethylated anilines.

Quantitative Structure-Metabolism Relationships (QSMR)

The placement of the


 group dictates the degree of metabolic shielding and the resulting physicochemical properties. The group increases lipophilicity (Hansch 

value of +0.88)[1], which generally drives higher baseline CYP450 affinity, but the profound electronic deactivation overrides this, resulting in a net decrease in intrinsic clearance (

).

Below is a comparative summary of physicochemical and metabolic parameters demonstrating the stabilizing effect of trifluoromethylation compared to standard anilines.

CompoundSubstitutionApprox. LogPApprox. pKaHLM

(min)
Intrinsic Clearance (

)
Aniline None0.904.60~15.0High (Rapid Hydroxylation)
4-Methylaniline para-

1.155.08~12.5High (Benzylic Oxidation)
4-(Trifluoromethyl)aniline para-

2.052.55>60.0Low (Metabolically Shielded)
2-(Trifluoromethyl)aniline ortho-

1.852.00~45.0Low-Moderate

Data represents generalized consensus values derived from standard human liver microsome (HLM) assays at 1 µM substrate concentration.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To accurately quantify the metabolic stability of trifluoromethylated anilines, a Human Liver Microsome (HLM) assay must be employed[8]. The following protocol is engineered as a self-validating system : every reagent addition serves a mechanistic purpose, and built-in controls ensure that any observed clearance is strictly due to CYP450 enzymatic degradation, not chemical instability or artifactual loss.

Reagents and Causality
  • Pooled Human Liver Microsomes (0.5 mg/mL): Provides a standardized, population-representative baseline of CYP450 enzymes[9].

  • Potassium Phosphate Buffer (100 mM, pH 7.4) + 3.3 mM

    
    :  Maintains physiological pH. Causality:
    
    
    
    is an essential cofactor that stabilizes the CYP450-reductase protein complex, ensuring optimal electron transfer[8].
  • NADPH Regenerating System (1 mM): Causality: CYP450s are monooxygenases that absolutely require electrons from NADPH to reduce molecular oxygen. Omitting NADPH creates a mandatory negative control to rule out chemical degradation[8].

  • Ice-Cold Acetonitrile (ACN) + Internal Standard (IS): Causality: Cold ACN instantly denatures microsomal proteins, halting the reaction at precise time points. The IS corrects for matrix ionization effects and volume variations during LC-MS/MS analysis[4].

Step-by-Step Methodology
  • Preparation: Dilute the trifluoromethylated aniline test compound to a 1 µM final concentration in the phosphate buffer containing 0.5 mg/mL HLM and

    
    . Prepare identical setups for a positive control (e.g., Verapamil) and a negative control (test compound without NADPH).
    
  • Pre-Incubation: Incubate the mixtures in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add the NADPH regenerating system to the test and positive control tubes to initiate the oxidative reaction.

  • Kinetic Sampling: At exact intervals (

    
     minutes), withdraw a 50 µL aliquot from the reaction mixture[4].
    
  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing the analytical Internal Standard. Vortex vigorously for 30 seconds.

  • Precipitation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to vials for LC-MS/MS analysis to quantify the remaining parent compound[4].

Assay_Workflow Prep 1. Preparation HLM + Buffer Incubate 2. Incubation + NADPH @ 37°C Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Centrifuge 4. Centrifugation Protein Pellet Quench->Centrifuge Analyze 5. LC-MS/MS Clearance Data Centrifuge->Analyze

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Data Interpretation

The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the linear regression yields the elimination rate constant (


).
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .
  • Intrinsic Clearance (

    
    ):  Calculated as 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein. A
    
    
    min typically validates the success of the
    
    
    substitution in shielding the aniline core.

Conclusion

The installation of a trifluoromethyl group onto an aniline scaffold is a highly effective, mechanistically sound strategy for overcoming the inherent metabolic liabilities of arylamines. By leveraging profound electronic deactivation and strategic steric shielding, medicinal chemists can significantly depress CYP450-mediated aromatic hydroxylation, thereby extending the biological half-life of drug candidates. Rigorous, self-validating microsomal stability assays remain the gold standard for quantifying these optimized pharmacokinetic profiles.

References

1.1, nih.gov 2.6, tandfonline.com 3. 5, nih.gov 4.8, researchgate.net 5.4, benchchem.com 6.7, nih.gov 7.2, nih.gov 8.3, researchgate.net

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel 5,6-Dimethoxy-8-(trifluoromethyl)quinazoline Derivatives from 4,5-Dimethoxy-2-(trifluoromethyl)aniline

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Quinazoline scaffolds, particularly 4-anilinoquinazolines, are privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Quinazoline scaffolds, particularly 4-anilinoquinazolines, are privileged structures in oncology, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) targeting EGFR and HER2[1]. The incorporation of a trifluoromethyl (–CF₃) group into the quinazoline core significantly enhances lipophilicity, metabolic stability, and target residence time.

This application note details a comprehensive, self-validating 5-step synthetic workflow to construct a novel 5,6-dimethoxy-8-(trifluoromethyl)quinazoline scaffold starting from the commercially available building block 4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4)[2]. By utilizing this specific aniline as the foundational ring rather than a peripheral substituent, researchers can access a highly novel chemical space for next-generation kinase inhibitor development.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high fidelity and yield across the multi-step synthesis, each transformation has been mechanistically optimized:

  • Sandmeyer Isatin Synthesis[3]: The aniline is first condensed with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent cyclization in concentrated sulfuric acid is highly regioselective. Because the C2 position is blocked by the –CF₃ group, electrophilic aromatic substitution is forced exclusively at the C6 position, yielding pure 4,5-dimethoxy-7-(trifluoromethyl)isatin without the need for complex isomer separation.

  • Oxidative Cleavage: A Baeyer-Villiger-type oxidation using alkaline hydrogen peroxide cleaves the C2–C3 bond of the isatin. The C3 carbonyl is retained as a carboxylic acid, yielding the critical anthranilic acid intermediate.

  • Modified Niementowski Cyclization[4]: Traditional Niementowski syntheses use formamide at harsh temperatures (200 °C), which can cause demethylation of the methoxy groups. We substitute this with formamidine acetate at 120–150 °C. The amidine acts as a highly reactive electrophile, facilitating condensation with the anthranilic acid and subsequent dehydration to form the quinazolin-4(3H)-one core[5].

  • Chlorination: Activation of the quinazolinone is achieved using POCl₃ with a catalytic amount of DMF. DMF reacts with POCl₃ to generate the highly electrophilic Vilsmeier-Haack reagent, which converts the tautomeric enol into a superior leaving group for chloride displacement.

  • SₙAr Diversification: The resulting 4-chloroquinazoline is highly electron-deficient at the C4 position, an effect amplified by the electron-withdrawing –CF₃ group at C8. This allows for rapid, uncatalyzed Nucleophilic Aromatic Substitution (SₙAr) with various anilines (e.g., 3-ethynylaniline) to yield the final targeted inhibitors.

Visualizations of the Synthetic Workflow

SynthesisWorkflow A 4,5-Dimethoxy-2-(trifluoromethyl)aniline (Starting Material) B Isonitrosoacetanilide Intermediate (Sandmeyer Reaction) A->B Chloral hydrate, NH2OH.HCl C 4,5-Dimethoxy-7-(trifluoromethyl)isatin (Acid Cyclization) B->C H2SO4, Heat D 2-Amino-5,6-dimethoxy-3-(trifluoromethyl) benzoic acid (Oxidation) C->D H2O2, NaOH E 5,6-Dimethoxy-8-(trifluoromethyl) quinazolin-4(3H)-one (Niementowski) D->E Formamidine acetate, Heat F 4-Chloro-5,6-dimethoxy-8-(trifluoromethyl) quinazoline (Chlorination) E->F POCl3, DMF (cat.) G 4-Anilinoquinazoline Derivatives (SNAr Diversification) F->G R-NH2, iPrOH, Heat

Fig 1. Five-step synthetic workflow for 4-anilinoquinazoline derivatives from the aniline precursor.

NiementowskiMechanism A Anthranilic Acid Derivative C Amidine Intermediate (Nucleophilic Attack at C=O) A->C Condensation B Formamidine Acetate (Ammonia/Formic acid source) B->C Condensation D Intramolecular Cyclization (Dehydration) C->D -H2O E Quinazolin-4(3H)-one Core D->E Tautomerization

Fig 2. Mechanistic pathway of the modified Niementowski cyclization using formamidine acetate.

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethoxy-7-(trifluoromethyl)isatin
  • Condensation: In a 500 mL round-bottom flask, dissolve chloral hydrate (1.1 eq) and Na₂SO₄ (10 eq) in 150 mL of H₂O. Add 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.0 eq) dissolved in a mixture of 1M HCl. Heat to 50 °C.

  • Oxime Formation: Add hydroxylamine hydrochloride (3.0 eq) in water dropwise. Reflux the mixture for 30 minutes. Cool to room temperature, filter the precipitated isonitrosoacetanilide, wash with cold water, and dry under vacuum.

  • Cyclization: Slowly add the dried intermediate to concentrated H₂SO₄ (5 volumes) pre-heated to 50 °C. Maintain the temperature between 60–70 °C for 30 minutes.

  • Workup: Pour the dark solution over crushed ice. Filter the resulting bright orange precipitate, wash with water until neutral, and dry to yield the isatin.

Step 2: Synthesis of 2-Amino-5,6-dimethoxy-3-(trifluoromethyl)benzoic acid
  • Oxidation: Suspend the isatin (1.0 eq) in 5% aqueous NaOH (10 volumes) and warm to 40 °C.

  • Peroxide Addition: Slowly add 30% H₂O₂ (2.5 eq) dropwise over 20 minutes. The orange suspension will gradually turn into a clear, pale-yellow solution as the ring opens.

  • Precipitation: Stir for an additional 1 hour at room temperature. Acidify the solution to pH 3 using 2M HCl.

  • Isolation: Collect the precipitated anthranilic acid via filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 5,6-Dimethoxy-8-(trifluoromethyl)quinazolin-4(3H)-one
  • Condensation: Mix the anthranilic acid (1.0 eq) with formamidine acetate (3.0 eq) in 2-methoxyethanol (5 volumes).

  • Cyclization: Reflux the mixture at 125 °C for 4 hours. The reaction progress can be monitored by TLC (loss of the highly fluorescent anthranilic acid spot).

  • Workup: Cool the mixture to room temperature and pour into ice water. Filter the resulting white/pale-yellow solid. Recrystallize from ethanol to afford the pure quinazolin-4(3H)-one.

Step 4: Synthesis of 4-Chloro-5,6-dimethoxy-8-(trifluoromethyl)quinazoline
  • Activation: Suspend the quinazolin-4(3H)-one (1.0 eq) in POCl₃ (10 volumes). Add 3 drops of anhydrous DMF (catalytic).

  • Chlorination: Reflux the mixture at 105 °C for 3 hours under a nitrogen atmosphere. The suspension will become a homogenous yellow solution.

  • Workup: Caution: Highly exothermic. Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully quench the residue with ice water and neutralize with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the 4-chloroquinazoline. Use immediately in the next step to prevent hydrolysis.

Step 5: Synthesis of 4-Anilinoquinazoline Derivatives (e.g., Erlotinib Analogue)
  • SₙAr Reaction: Dissolve the 4-chloroquinazoline (1.0 eq) and 3-ethynylaniline (1.1 eq) in isopropanol (10 volumes).

  • Coupling: Reflux the mixture at 85 °C for 2 hours. The product will precipitate out of the hot solution as the hydrochloride salt.

  • Isolation: Cool to room temperature, filter the solid, wash with cold isopropanol and diethyl ether, and dry under vacuum to yield the final kinase inhibitor scaffold.

Quantitative Data & Yield Analysis

Table 1: Reagent Equivalents and Reaction Conditions

StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)
1Sandmeyer IsatinChloral hydrate / NH₂OH·HCl / H₂SO₄1.1 / 3.0 / Excess701.0
2Oxidative Cleavage30% H₂O₂ / 5% NaOH2.5 / Excess401.5
3NiementowskiFormamidine acetate3.01254.0
4ChlorinationPOCl₃ / DMF (cat.)Excess / 0.051053.0
5SₙAr Diversification3-Ethynylaniline / iPrOH1.1852.0

Table 2: Expected Yields and Analytical Characterization

CompoundAppearanceExpected Yield (%)LC-MS [M+H]⁺Purity (HPLC)
Isatin IntermediateOrange Solid75 - 82%276.04>95%
Anthranilic AcidPale Yellow Solid85 - 90%266.06>98%
Quinazolin-4(3H)-oneWhite Solid70 - 78%275.06>98%
4-ChloroquinazolineYellow Solid88 - 92%293.02>95%
Final 4-AnilinoquinazolineOff-White Solid (HCl salt)80 - 85%374.11>99%

References

  • CymitQuimica. "4,5-Dimethoxy-2-(trifluoromethyl)aniline. CAS: 500698-46-4."[2]

  • SynArchive. "Sandmeyer Isatin Synthesis."[3]

  • Wikipedia. "Niementowski quinazoline synthesis."[4]

  • Faisal, M., & Saeed, A. (2021). "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry, 8, 594717.[5]

  • PMC. "Quinazoline derivatives: synthesis and bioactivities."[1]

Sources

Application

Application Note: Advanced Reductive Amination Protocols for 4,5-Dimethoxy-2-(trifluoromethyl)aniline

Introduction & Mechanistic Rationale 4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4)[1] presents a classic synthetic challenge in medicinal chemistry and drug development. The reductive amination of this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4)[1] presents a classic synthetic challenge in medicinal chemistry and drug development. The reductive amination of this specific scaffold is severely hindered by the ortho-trifluoromethyl (-CF₃) group, which exerts a powerful electron-withdrawing inductive effect (-I) and significant steric bulk. While the methoxy groups at the 4- and 5-positions provide some electron donation (+M) to the aromatic ring, the proximity of the -CF₃ group to the amine drastically reduces the nucleophilicity of the nitrogen lone pair.

Standard reductive amination conditions—such as sodium triacetoxyborohydride (STAB) in acetic acid or sodium cyanoborohydride (NaCNBH₃) in methanol—often fail with such weakly basic anilines, resulting in unreacted starting materials or competitive direct reduction of the carbonyl compound[2].

To overcome this thermodynamic and kinetic barrier, the reaction requires a self-validating system of strong acidic activation to force iminium ion formation, coupled with a highly reactive hydride source. Two field-proven methodologies are detailed in this note:

  • The Acyloxyborohydride/TFA System : Utilizing STAB in neat trifluoroacetic acid (TFA). TFA (pKa ~0.23) fully protonates the carbonyl, making it hyper-electrophilic. Concurrently, TFA exchanges with the acetoxy ligands on STAB to generate the highly active tris(trifluoroacetoxy)borohydride anion in situ[2].

  • The Borane-THF/TMSCl System : A powerful combination where Trimethylsilyl chloride (TMSCl) acts as a dehydrating Lewis acid to drive condensation, while BH₃·THF rapidly reduces the transient iminium species[3].

Mechanistic Pathway Visualization

Pathway N1 4,5-Dimethoxy-2-(trifluoromethyl)aniline + Carbonyl Substrate N2 Acidic Activation (TFA or TMSCl) N1->N2 Mixing N3 Hemiaminal Intermediate N2->N3 Nucleophilic Attack N4 Dehydration (Rate-Limiting) N3->N4 Protonation / Silylation N5 Iminium Ion Formation N4->N5 -H₂O or -TMSOH N6 Hydride Transfer (e.g., Tris(trifluoroacetoxy)borohydride) N5->N6 Reduction N7 Target Amine Product N6->N7 Workup

Reductive amination mechanistic pathway for electron-deficient anilines.

Quantitative Data: Reductant System Comparison

To guide protocol selection, the following table summarizes the expected performance of various reductant systems when applied to highly deactivated ortho-CF₃ anilines reacting with standard aliphatic ketones.

Reductant SystemAcid Catalyst / AdditiveReaction TimeTypical Conversion (%)ChemoselectivityRecommended Use Case
NaBH(OAc)₃ Acetic Acid (AcOH)24 - 48 h< 15%HighNot recommended for this substrate.
NaBH(OAc)₃ Trifluoroacetic Acid (TFA)1 - 3 h> 85%ModerateAldehydes and unhindered ketones.
BH₃·THF TMSCl / DMF10 - 30 min> 90%ModerateSterically hindered ketones.
TiCl₄ / NaCNBH₃ None (TiCl₄ acts as acid)12 - 24 h60 - 75%HighBase-sensitive functional groups.

Note: Data synthesized from optimized protocols for electron-deficient anilines[2][3].

Experimental Protocols

Protocol A: Rapid Amination via STAB in TFA

Causality Insight: This protocol is ideal for coupling 4,5-Dimethoxy-2-(trifluoromethyl)aniline with aldehydes or unhindered cyclic ketones. The neat TFA acts as both solvent and activator. The rapid generation of the tris(trifluoroacetoxy)borohydride anion ensures reduction occurs faster than any potential side reactions, bypassing the kinetic bottleneck of iminium formation[2].

Materials:

  • 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.0 eq)

  • Carbonyl compound (aldehyde/ketone) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (2.5 eq)

  • Trifluoroacetic acid (TFA) (10 volumes)

  • Dichloromethane (DCM) (for extraction)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.2 eq) in neat TFA (10 mL per gram of aniline) under an inert argon atmosphere.

  • Aniline Addition: Add 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.0 eq) to the stirring solution.

    • Self-Validation Check: The solution may deepen in color or slightly exotherm, indicating protonation and initial hemiaminal formation. Stir at room temperature for 15 minutes.

  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add STAB (2.5 eq) in small portions over 10 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 3 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass of the transient imine should disappear, replaced by the product mass (M+H).

  • Quenching & Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃. (Caution: Vigorous effervescence will occur). Adjust the pH to 8-9 using solid Na₂CO₃ if necessary to ensure the amine is free-based.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Ultra-Fast Amination via BH₃·THF / TMSCl

Causality Insight: When dealing with sterically hindered ketones, the TFA method may stall. TMSCl is a superior oxophilic Lewis acid that traps the oxygen of the hemiaminal as a silyl ether, driving irreversible elimination to the iminium ion. BH₃·THF is a small, highly nucleophilic hydride source that easily attacks the sterically hindered iminium[3].

Materials:

  • 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.0 eq)

  • Ketone substrate (1.5 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution) (2.0 eq)

  • Trimethylsilyl chloride (TMSCl) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 volumes)

Step-by-Step Methodology:

  • Activation: In a dry flask under nitrogen, dissolve the ketone (1.5 eq) and 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.

  • Lewis Acid Addition: Add TMSCl (2.0 eq) dropwise via syringe at room temperature. Stir for 10 minutes.

    • Self-Validation Check: The reaction mixture should remain homogeneous; TMSCl is actively silylating the transient hemiaminal to force dehydration.

  • Reduction: Inject the BH₃·THF solution (2.0 eq) dropwise over 5 minutes. The reaction is typically complete within 10 to 25 minutes[3].

  • Monitoring: Quench a 10 µL aliquot in saturated NaHCO₃/MeOH and analyze by TLC (UV active). The starting aniline spot should be completely consumed.

  • Quenching: Quench the bulk reaction by the slow addition of methanol (5 mL) to destroy excess borane, followed by 1M NaOH (10 mL) to break down boron-amine complexes. Stir for 30 minutes.

  • Extraction: Dilute with Ethyl Acetate and wash extensively with water (3x) to remove DMF, followed by brine. Dry over MgSO₄, filter, and concentrate for subsequent purification.

References

  • Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines Source: researchgate.net URL: [Link]

  • Title: Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up Source: acs.org (The Journal of Organic Chemistry) URL: [Link]

Sources

Method

Application Note: Overcoming Steric and Electronic Deactivation in the Chan-Evans-Lam Coupling of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, reaction optimization, and self-validating synthetic protocols. Introduction and Substrate Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, reaction optimization, and self-validating synthetic protocols.

Introduction and Substrate Rationale

The functionalization of highly substituted anilines is a recurring bottleneck in the synthesis of active pharmaceutical ingredients (APIs). The molecule 4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4)[1] presents a unique "push-pull" electronic environment combined with severe steric hindrance.

While the meta and para methoxy groups donate electron density via resonance (+M effect), the ortho-trifluoromethyl (-CF₃) group exerts a powerful inductive electron-withdrawing effect (-I) and creates a massive steric shield around the primary amine. This renders the amine poorly nucleophilic. Traditional Buchwald-Hartwig aminations often fail or result in defluorination due to the strong bases (e.g., NaOtBu) required.

To bypass these limitations, the Chan-Evans-Lam (CEL) cross-coupling is the premier choice. Operating under mild, aerobic conditions with weak or no bases, the CEL coupling utilizes aryl boronic acids to forge C–N bonds via copper catalysis[2].

Mechanistic Causality in the Catalytic Cycle

Understanding the CEL mechanism is critical for troubleshooting and optimizing the reaction for deactivated substrates. The reaction is driven by a Cu(II)/Cu(III) catalytic cycle[3].

  • Coordination: The precatalyst, typically Cu(OAc)₂, coordinates with the aniline. For our sterically hindered substrate, this step is thermodynamically disfavored, necessitating an excess of the amine or specialized ligands.

  • Transmetalation: The aryl boronic acid transfers its aryl group to the Cu(II) center.

  • Oxidation: A terminal oxidant (usually atmospheric O₂) or a second equivalent of Cu(II) oxidizes the intermediate to a highly reactive, high-valent Cu(III) species.

  • Reductive Elimination: The Cu(III) complex undergoes rapid reductive elimination, forging the C–N bond and releasing a Cu(I) species, which is subsequently reoxidized by O₂[3].

G CuII Cu(II) Precatalyst [Cu(OAc)2] AmineCoord Amine Coordination [Cu(II)]-NHAr CuII->AmineCoord + Aniline Transmetalation Transmetalation [Cu(II)](Ar')(NHAr) AmineCoord->Transmetalation + Ar'B(OH)2 Oxidation Oxidation to Cu(III) [Cu(III)](Ar')(NHAr) Transmetalation->Oxidation + O2 / Cu(II) RedElim Reductive Elimination Product: Ar'-NHAr Oxidation->RedElim Fast CuI Cu(I) Species RedElim->CuI - Product CuI->CuII + O2 (Reoxidation)

Figure 1. Cu-catalyzed Chan-Lam catalytic cycle highlighting the critical Cu(III) intermediate.

Reaction Optimization Data

For deactivated anilines, standard room-temperature CEL conditions often stall. As shown in Table 1, elevated temperatures, the addition of myristic acid (which increases the solubility of copper intermediates[4]), and strict moisture control are required to achieve high conversions.

Table 1: Optimization of CEL Coupling for 4,5-Dimethoxy-2-(trifluoromethyl)aniline

EntryCatalyst (mol%)Base (eq)AdditiveSolventTemp / AtmYield (%)*
1Cu(OAc)₂ (10%)Pyridine (2.0)NoneDCMRT / Air15%
2Cu(OAc)₂ (20%)TEA (2.0)NoneDCM40°C / Air22%
3Cu(OAc)₂ (20%)Pyridine (2.0)4Å MSDCM40°C / O₂ balloon68%
4Cu(OAc)₂ (20%)2,6-Lutidine (2.0)4Å MSToluene60°C / O₂ balloon75%
5 Cu(OAc)₂ (20%) 2,6-Lutidine (2.0) 4Å MS + Myristic Acid (0.2) Toluene 60°C / O₂ balloon 91%

*Yields determined by HPLC using an internal standard. Entry 5 represents the optimized conditions.

Standard Operating Protocol

This self-validating protocol utilizes the optimized conditions (Table 1, Entry 5) to ensure maximum yield while suppressing protodeboronation and phenol formation[3].

Preparation and Setup
  • Molecular Sieve Activation: Weigh 500 mg of 4Å molecular sieves (MS) into a 50 mL Schlenk flask. Flame-dry under high vacuum, then backfill with dry O₂. Causality: Water acts as a competing nucleophile, converting the boronic acid into a phenol byproduct[3].

  • Reagent Loading: To the cooled flask, add 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.0 mmol, 221.2 g/mol ), the desired aryl boronic acid (2.0 mmol), anhydrous Cu(OAc)₂ (0.2 mmol, 20 mol%), and myristic acid (0.2 mmol, 20 mol%).

Reaction Execution
  • Solvent and Base Addition: Inject 10 mL of anhydrous Toluene followed by 2,6-Lutidine (2.0 mmol).

  • Oxygenation: Equip the flask with an O₂ balloon. Purge the headspace briefly.

  • Incubation & Self-Validation: Heat the reaction mixture to 60°C with vigorous stirring (800 rpm).

    • Visual Validation Check: Within 30 minutes, the suspension should transition from a pale blue/green to a deep, dark brown or black. This color change is the spectroscopic signature of the active Cu(III) intermediate forming in the presence of O₂[5]. If the solution remains blue, the oxidation step has failed; check the O₂ supply.

  • Monitoring: Stir for 16–24 hours. Monitor via LC-MS until the aniline peak is consumed.

Workup and Purification
  • Quenching: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the crude mixture through a 1-inch pad of Celite to remove the molecular sieves and insoluble copper salts. Rinse the pad with an additional 20 mL of EtOAc.

  • Copper Chelation: Transfer the filtrate to a separatory funnel. Wash twice with 20 mL of 1M aqueous EDTA (pH 8-9). Causality: EDTA strongly chelates residual Cu ions, pulling them into the aqueous layer (indicated by a bright blue aqueous phase), preventing copper contamination in the final API.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Logic

When coupling highly deactivated substrates, deviations in yield usually stem from competing side reactions. Use the following decision tree to diagnose and correct reaction failures.

Troubleshooting Start Low Product Yield Check Analyze Crude by LC-MS Start->Check Unreacted Unreacted Aniline Check->Unreacted Phenol Phenol Byproduct Check->Phenol Homocoupling Ar-Ar Homocoupling Check->Homocoupling Sol1 Increase O2 flow or add Myristic Acid Unreacted->Sol1 Sol2 Add fresh 4Å MS Ensure dry solvent Phenol->Sol2 Sol3 Syringe pump addition of Boronic Acid Homocoupling->Sol3

Figure 2. Decision tree for troubleshooting common Chan-Lam cross-coupling side reactions.

References

  • CAS: 500698-46-4 | CymitQuimica: 4,5-Dimethoxy-2-(trifluoromethyl)aniline. CymitQuimica. 1

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. 3

  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. 5

  • Chan-Lam Coupling. Organic Chemistry Portal. 4

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. 2

Sources

Application

Application Note &amp; Protocol Guide: A Scalable Synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4,5-Dimethoxy-2-(trifluoromethyl)aniline Scaffold The 4,5-dimethoxy-2-(trifluoromethyl)aniline core is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4,5-Dimethoxy-2-(trifluoromethyl)aniline Scaffold

The 4,5-dimethoxy-2-(trifluoromethyl)aniline core is a highly valued structural motif in modern medicinal chemistry. The trifluoromethyl (CF₃) group is a crucial bioisostere for various functional groups, capable of significantly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[1] When combined with the 4,5-dimethoxyaniline backbone—a scaffold present in numerous natural products and pharmacologically active compounds—it provides a powerful platform for the development of novel therapeutics. However, the regioselective installation of these functional groups on an aromatic ring presents significant synthetic challenges. This guide provides a robust, scalable, three-step synthetic pathway designed for efficiency, reproducibility, and adaptability to large-scale production environments.

Overview of the Scalable Synthetic Strategy

The synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline is most effectively approached through a linear three-step sequence, commencing with the commercially available and inexpensive starting material, 1,2-dimethoxybenzene (veratrole). This strategy is designed to control the regiochemistry at each stage, ensuring the precise placement of the nitro, trifluoromethyl, and amine functionalities.

The pathway involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of veratrole, directed by the activating methoxy groups.

  • Photocatalytic C-H Trifluoromethylation: A modern, radical-based approach to install the CF₃ group regioselectively at the C2 position of the nitrated intermediate.

  • Catalytic Hydrogenation: Efficient and clean reduction of the nitro group to the target aniline.

Synthetic_Workflow A 1,2-Dimethoxybenzene (Veratrole) B Step 1: Nitration HNO₃ / H₂SO₄ A->B C 1,2-Dimethoxy-4-nitrobenzene B->C D Step 2: Trifluoromethylation Photocatalyst, CF₃ Source, Light C->D E 1,2-Dimethoxy-4-nitro-5-(trifluoromethyl)benzene D->E F Step 3: Reduction H₂, Pd/C E->F G 4,5-Dimethoxy-2-(trifluoromethyl)aniline F->G

Caption: High-level workflow for the synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of 1,2-Dimethoxy-4-nitrobenzene

Principle: This reaction is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The two electron-donating methoxy groups on the veratrole ring are strongly activating and ortho-, para-directing. Steric hindrance favors electrophilic attack at the C4 position, leading to the desired 4-nitroveratrole product with high regioselectivity.[2]

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄ (150 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture Preparation: Slowly add concentrated HNO₃ (50 mL) dropwise to the cold H₂SO₄ with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition.

  • Substrate Addition: In a separate flask, dissolve 1,2-dimethoxybenzene (50 g, 0.362 mol) in 100 mL of dichloromethane. Add this solution to the dropping funnel.

  • Reaction: Add the veratrole solution dropwise to the cold nitrating mixture over 1-2 hours. Critically maintain the internal temperature between 0 and 5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (approx. 1 kg) with constant manual stirring. A yellow precipitate will form.

  • Work-up: Allow the ice to melt, then transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 100 mL).

  • Neutralization and Washing: Combine all organic layers. Wash sequentially with water (200 mL), saturated NaHCO₃ solution (2 x 150 mL, until effervescence ceases), and brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude yellow solid can be purified by recrystallization from ethanol to yield pure 1,2-dimethoxy-4-nitrobenzene.

ParameterValue
Typical Yield 85-95%
Appearance Yellow crystalline solid
Purity (by NMR) >98%
Protocol 2: Photocatalytic C-H Trifluoromethylation of 1,2-Dimethoxy-4-nitrobenzene

Principle: This step utilizes a modern visible-light-mediated photocatalytic reaction to generate a trifluoromethyl radical (•CF₃) from an inexpensive and stable precursor like sodium triflinate (CF₃SO₂Na, Langlois reagent).[3] An excited-state photocatalyst, such as an iridium or ruthenium complex, initiates a single-electron transfer (SET) process. The resulting •CF₃ radical is a highly reactive species that can add to the aromatic ring. The regioselectivity is directed to the C5 position (ortho to the nitro group), which is the most electron-deficient C-H bond and sterically accessible. This method avoids the harsh conditions and poor selectivity often associated with classical electrophilic trifluoromethylation on deactivated rings.[4][5]

Photocatalytic_Cycle cluster_main Photocatalytic Cycle cluster_radical Radical Generation & Reaction PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_red PC⁻ PC_star->PC_red SET CF₃SO₂⁻ CF3SO2 CF₃SO₂⁻ PC_red->PC SET Ar-NO₂ CF3_rad •CF₃ + SO₂ CF3SO2->CF3_rad ArH Ar-NO₂ ArH_CF3_rad [Ar(H)(CF₃)-NO₂]• ArH->ArH_CF3_rad + •CF₃ ArCF3 Ar(CF₃)-NO₂ ArH_CF3_rad->ArCF3 - H• [Oxidation]

Caption: Simplified mechanism for photocatalytic C-H trifluoromethylation.

Materials:

  • 1,2-Dimethoxy-4-nitrobenzene

  • Sodium Trifluoromethanesulfinate (CF₃SO₂Na)

  • fac-Ir(ppy)₃ (Iridium photocatalyst) or Ru(bpy)₃(PF₆)₂

  • Acetonitrile (MeCN), degassed

  • Photochemical reactor (e.g., with blue LED irradiation, λ ≈ 450 nm)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or a specialized photoreactor vessel, add 1,2-dimethoxy-4-nitrobenzene (10 g, 54.6 mmol), CF₃SO₂Na (12.8 g, 81.9 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.71 g, 1.09 mmol, 2 mol%).

  • Degassing: Seal the vessel, and thoroughly degas the mixture by subjecting it to at least three vacuum-backfill cycles with nitrogen or argon.

  • Solvent Addition: Add degassed acetonitrile (250 mL) via cannula or syringe.

  • Reaction: Stir the resulting suspension vigorously to ensure homogeneity. Irradiate the vessel using a blue LED light source, maintaining the internal temperature at 25-30 °C with a cooling fan or water bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (300 mL) and wash with water (3 x 150 mL) and brine (150 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure 1,2-dimethoxy-4-nitro-5-(trifluoromethyl)benzene.

ParameterValue
Typical Yield 60-75%
Appearance Pale yellow solid
Purity (by GC-MS) >97%
Protocol 3: Catalytic Hydrogenation to 4,5-Dimethoxy-2-(trifluoromethyl)aniline

Principle: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to anilines.[6] In this process, the nitro compound, dissolved in a suitable solvent, is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). The reaction proceeds on the catalyst surface, with the only byproduct being water, which simplifies the work-up procedure and makes the process environmentally friendly and highly scalable.[7]

Materials:

  • 1,2-Dimethoxy-4-nitro-5-(trifluoromethyl)benzene

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or similar pressure vessel

  • Celite® or other filter aid

Procedure:

  • Reactor Charging: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add a solution of 1,2-dimethoxy-4-nitro-5-(trifluoromethyl)benzene (10 g, 39.8 mmol) in methanol (150 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, approx. 1.0 g, ~1 mol% Pd) to the vessel. Caution: Pd/C can be pyrophoric when dry and may ignite flammable solvents.

  • Hydrogenation: Seal the vessel securely. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is exothermic and may require gentle cooling to maintain a temperature of 25-35 °C. Hydrogen uptake should be monitored.

  • Monitoring: The reaction is typically complete in 2-6 hours. Progress can be checked by TLC or LC-MS by carefully depressurizing and taking a sample.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel three times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol (50 mL). Caution: The filter cake should not be allowed to dry completely as it can be pyrophoric. Quench it with water immediately after use.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the target product, 4,5-dimethoxy-2-(trifluoromethyl)aniline, which is often of sufficient purity for subsequent steps.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.

ParameterValue
Typical Yield >95%
Appearance Off-white to light brown solid
Purity (by LC-MS) >98%

Troubleshooting and Optimization

Step Problem Potential Cause Suggested Solution
1. Nitration Low yield / Incomplete reactionInsufficiently strong nitrating mixture or temperature too high causing side reactions.Ensure acids are concentrated and the temperature is strictly maintained at 0-5 °C. Increase reaction time if needed.
Formation of multiple isomersTemperature too high, allowing for less selective nitration.Maintain low temperature (0-5 °C) to maximize regioselectivity for the C4 position.
2. Trifluoromethylation Low conversionInefficient light source, poor degassing (oxygen inhibits radical reactions), or deactivated catalyst.Ensure LEDs are of the correct wavelength and sufficient power. Use rigorous Schlenk techniques for degassing. Use fresh, high-purity catalyst.
Complex product mixtureSide reactions or decomposition of starting material/product.Lower the reaction temperature. Screen different solvents (e.g., DMF, DMSO) or photocatalysts.
3. Hydrogenation Stalled or slow reactionCatalyst poisoning (e.g., by sulfur impurities) or poor H₂ dispersion.Use purified starting material. Ensure vigorous agitation to suspend the catalyst and maximize gas-liquid contact.
Incomplete reductionInsufficient catalyst loading or hydrogen pressure.Increase catalyst loading to 2-5 mol%. Increase hydrogen pressure (within safe limits of the equipment).

References

  • Green Chemistry. (2025). Single-atom iron-anchored graphitic C3N5 for photocatalytic trifluoromethylation of aromatics and N-heterocycles in water. Royal Society of Chemistry. [Link]

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PMC, NIH. [Link]

  • Postigo, A., et al. (2020). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic Compounds. PubMed. [Link]

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). SSRN. [Link]

  • ACS Publications. (2023). Nanostructured Carbon Nitride for Continuous-Flow Trifluoromethylation of (Hetero)arenes. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Royal Society of Chemistry. [Link]

  • AIR Unimi. (2012). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of. [Link]

  • PubMed. (2020). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic Compounds. [Link]

  • Rueping, M., et al. (2015). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow. Royal Society of Chemistry. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4,5-Dimethoxy-2-(trifluoromethyl)aniline Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing low reactivity, stalled kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing low reactivity, stalled kinetics, and poor yields when utilizing 4,5-Dimethoxy-2-(trifluoromethyl)aniline in synthetic workflows.

This guide addresses the fundamental causality behind the molecule's sluggish behavior and provides self-validating, step-by-step protocols to overcome these barriers.

Q1: Why does 4,5-Dimethoxy-2-(trifluoromethyl)aniline exhibit such poor nucleophilicity despite the presence of two methoxy groups?

Causality Analysis: The reactivity of anilines in cross-coupling and amidation reactions is strictly dictated by the availability and electron density of the nitrogen lone pair. While the 4,5-dimethoxy groups act as electron-donating groups (EDGs) via resonance, their positioning relative to the amine provides only moderate activation.

Conversely, the trifluoromethyl (-CF3) group at the ortho position dominates the local electronic and steric environment. The -CF3 group exerts a profound hyperconjugative electron-withdrawing effect, pulling electron density away from the amine and severely dampening its nucleophilicity [1]. Additionally, the bulky nature of the ortho-CF3 group creates significant steric hindrance, physically blocking electrophiles from accessing the nitrogen lone pair. This dual deactivation renders the aniline highly resistant to standard electrophilic attacks.

G A 4,5-Dimethoxy-2- (trifluoromethyl)aniline B ortho-CF3 Group A->B C 4,5-Dimethoxy Groups A->C D Steric Hindrance B->D Physical block E Hyperconjugative EWG Effect B->E Electron withdrawal F Resonance EDG Effect C->F Electron donation G Weakly Nucleophilic Amine D->G Restricts access E->G Depletes lone pair F->G Insufficient to overcome CF3

Caption: Electronic and steric factors driving the low nucleophilicity of the target aniline.

Q2: Standard peptide coupling reagents (EDC/HOBt, HATU) are failing to form amides with this substrate. How can I drive this amidation to completion?

Causality & Solution: Conventional coupling reagents like EDC or standard HATU protocols are optimized for aliphatic amines or unhindered anilines. When dealing with weakly nucleophilic anilines, the activated carboxylic acid intermediate often degrades (or undergoes side reactions like guanylation) before the sluggish aniline can successfully attack [2].

To overcome this, you must bypass the standard activated ester by using highly reactive acyl chlorides, or employ specialized catalytic transamidation protocols. For 4,5-Dimethoxy-2-(trifluoromethyl)aniline, converting the carboxylic acid to an acyl chloride and forcing the reaction with thermal energy and a nucleophilic catalyst (DMAP) is the most reliable approach.

Data Presentation: Amidation Strategy Comparison

StrategyReagentsTemperatureYield ExpectationBest For
Standard CouplingEDC/HOBt, DIPEA25 °C< 10%Aliphatic amines (Not recommended here)
Repurposed UroniumHATU, Elevated Temp60 °C30-50%Moderately deactivated anilines
Acyl Chloride + BaseR-COCl, Pyridine, DMAP80 °C75-90%Highly deactivated, sterically hindered anilines

Self-Validating Protocol: High-Yield Amidation via Acyl Chloride & DMAP Activation

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve the carboxylic acid (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Acid Chloride Formation : Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature. Concentrate under vacuum to remove excess oxalyl chloride.

  • Coupling Setup : Redissolve the crude acid chloride in anhydrous toluene. Add 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.0 equiv), followed by pyridine (2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Thermal Activation : Heat the reaction mixture to 80 °C for 16 hours. The steric bulk of the ortho-CF3 requires elevated thermal energy to overcome the activation barrier.

  • System Validation : Monitor via LC-MS. The appearance of the product mass and the complete consumption of the aniline peak confirms successful nucleophilic attack. Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.

Q3: I am attempting a Buchwald-Hartwig C-N cross-coupling with an aryl halide, but I only observe unreacted starting material or dehalogenation. What is the optimal catalytic system?

Causality & Solution: The Buchwald-Hartwig amination of weakly nucleophilic anilines requires a highly active palladium catalyst paired with an electron-rich, sterically demanding ligand. Standard ligands (like BINAP or dppf) fail because they do not sufficiently accelerate the reductive elimination step, leading to catalyst stalling or off-target dehalogenation.

The definitive solution is to use third-generation (G3) palladacycles, specifically tBuXPhos Pd G3 [3]. The bulky tBuXPhos ligand promotes rapid reductive elimination, while the G3 precatalyst ensures rapid generation of the active Pd(0) species even at lower temperatures. Furthermore, strong bases like NaOt-Bu or LiHMDS are critical to deprotonate the weakly acidic aniline during the catalytic cycle [4].

G Start Buchwald-Hartwig Coupling Eval Evaluate Substrate: Weakly Nucleophilic? Start->Eval Ligand Select Ligand: tBuXPhos Eval->Ligand Yes Precat Select Precatalyst: Pd G3 Ligand->Precat Base Select Base: NaOt-Bu or LiHMDS Precat->Base Success Successful C-N Bond Formation Base->Success Rapid reductive elimination

Caption: Catalyst and reagent selection workflow for cross-coupling deactivated anilines.

Self-Validating Protocol: Buchwald-Hartwig Amination using tBuXPhos Pd G3

  • Glovebox Setup : In an argon-filled glovebox, charge an oven-dried vial with tBuXPhos Pd G3 (2.0 mol%), the aryl halide (1.0 equiv), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv).

  • Reagent Addition : Add 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.2 equiv) and anhydrous 1,4-dioxane (or toluene) to achieve a 0.2 M concentration.

  • Reaction Execution : Seal the vial, remove it from the glovebox, and heat at 100 °C for 12-24 hours.

  • System Validation : The color of the reaction will typically shift from pale yellow to deep red/brown as the active Pd species cycles. Complete consumption of the aryl halide by TLC/GC-MS validates the efficacy of the tBuXPhos system. If the reaction stalls at 50% conversion, verify the anhydrous nature of your base, as moisture rapidly quenches the active catalyst.

  • Workup : Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

References
  • Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction Source: PMC (N
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Public
  • tBuXPhos Pd G3: A Comparative Guide to a Powerhouse in Challenging Cross-Coupling Reactions Source: Benchchem
  • Technical Support Center: Catalyst Selection for Cross-Coupling Source: Benchchem
Optimization

Technical Support Center: Troubleshooting 4,5-Dimethoxy-2-(trifluoromethyl)aniline Couplings

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals working with 4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals working with 4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4).

While the 4,5-dimethoxy groups enrich the aromatic ring, the ortho-trifluoromethyl (-CF


) group exerts a profound hyperconjugative electron-withdrawing effect and severe steric hindrance[1]. This dual deactivation drastically reduces the nucleophilicity of the amine nitrogen, making standard C-N bond-forming protocols prone to failure, stalling, or dominant side reactions. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to overcome these specific chemical barriers.

Part 1: Buchwald-Hartwig Cross-Coupling Diagnostics

Q1: Why am I observing high levels of hydrodehalogenation of my aryl halide instead of the desired C-N coupled product?

The Causality: In a standard Buchwald-Hartwig catalytic cycle, the oxidative addition of Pd(0) to the aryl halide is typically rapid. However, because 4,5-dimethoxy-2-(trifluoromethyl)aniline is highly deactivated and sterically hindered, its coordination to the resulting Pd(II) complex is exceptionally slow. This creates a bottleneck. While the Pd(II)-aryl intermediate waits for the aniline to coordinate, it acts as a kinetic sink. The intermediate will instead undergo


-hydride elimination by extracting a hydride from the alkoxide base (e.g., NaOtBu) or the solvent, followed by reductive elimination to yield the hydrodehalogenated side product[2].

The Solution: You must accelerate the amine coordination and reductive elimination steps. Switch from first-generation ligands (like BINAP or PPh


) to highly active, bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-PEPPSI-IPent)[3]. These ligands possess a high percent buried volume (%V

) that forces the aryl and amine groups into close proximity, drastically lowering the activation energy for reductive elimination[4].
Q2: My reaction stalls at 30% conversion. Should I just add more Palladium catalyst?

The Causality: Stalling is rarely resolved by spiking in more catalyst. A stalled reaction typically indicates catalyst "death"—often the formation of inactive Pd-black—due to poor ligand stabilization or the catalyst becoming trapped in an off-cycle resting state (such as a stable Pd-dimer).

The Solution: Utilize a pre-activated palladacycle precatalyst (e.g., BrettPhos Pd G3 or G4). Unlike Pd


(dba)

, which can form unreactive complexes with the dba ligand, G3/G4 precatalysts ensure the rapid, quantitative generation of the highly active monoligated Pd(0) species under mildly basic conditions[3].

BHA_Troubleshooting Start Low Yield: Buchwald-Hartwig 4,5-Dimethoxy-2-(CF3)aniline Check1 Is Hydrodehalogenation Observed? Start->Check1 Sol1 Use Bulky Ligands (BrettPhos / NHC) Check1->Sol1 Yes Check2 Is Starting Material Unreacted? Check1->Check2 No Sol2 Increase Base Strength (LiHMDS / NaOtBu) Check2->Sol2 Yes Check3 Is Catalyst Deactivating (Pd Black)? Check2->Check3 No Sol3 Use Precatalysts (BrettPhos Pd G3/G4) Check3->Sol3 Yes Error Re-evaluate Aryl Halide Sterics / Electronics Check3->Error No

Troubleshooting logic for Buchwald-Hartwig coupling of deactivated anilines.

Quantitative Ligand Selection for Deactivated Anilines

To minimize side reactions, ligand selection must be precise. Below is a comparative matrix of ligand systems evaluated for highly deactivated, sterically hindered anilines[4],[3].

Ligand SystemSteric Bulk (%V

)
Electronic PropertiesPrimary Side Reaction if UsedRecommendation for o-CF

Anilines
BrettPhos HighHighly electron-richMinimal (Highly efficient)Optimal for Primary Anilines
RuPhos ModerateElectron-richHydrodehalogenation (slow RE)Better for Secondary Anilines
Pd-PEPPSI-IPent Very HighStrong

-donor
Homocoupling (rare)Excellent Alternative
BINAP / dppf Low/ModerateBidentate, moderate donorSevere HydrodehalogenationNot Recommended

Part 2: Amide Bond Formation (C-N Acylation) Diagnostics

Q3: When using standard EDC/HOBt coupling, I recover unreacted aniline and see a new byproduct, but no desired amide. What is happening?

The Causality: Standard carbodiimide coupling relies on the amine acting as a nucleophile to attack the O-acylisourea or the HOBt-active ester. Because the ortho-CF


 aniline is a remarkably poor nucleophile, this intermolecular attack is kinetically outcompeted. Consequently, the O-acylisourea intermediate undergoes a spontaneous, irreversible intramolecular rearrangement to form an inactive, stable N-acylurea byproduct[5].

The Solution: You must bypass standard carbodiimides and heavily activated esters. Instead, convert the carboxylic acid to a highly reactive acid chloride (using oxalyl chloride or Ghosez's reagent). For the ultimate kinetic push, use a strong base (like NaH or LiHMDS) to pre-deprotonate the aniline, converting it into a highly nucleophilic amide anion before introducing the electrophile[6].

Amide_Coupling Acid Carboxylic Acid + Deactivated Aniline EDC Standard Coupling (EDC/HOBt) Acid->EDC Pathway A AcidCl Acid Chloride Route (Ghosez's Reagent / SOCl2) Acid->AcidCl Pathway B Intermediate1 O-Acylisourea Intermediate EDC->Intermediate1 Intermediate2 Highly Reactive Acid Chloride AcidCl->Intermediate2 SideProduct Rearrangement to Inactive N-Acylurea Intermediate1->SideProduct Slow amine attack Product Desired Amide Product Intermediate1->Product Fast amine attack (Rare for CF3-aniline) Intermediate2->Product Rapid trapping by aniline + base

Mechanistic pathways comparing standard vs. acid chloride amide coupling.

Quantitative Amide Coupling Reagent Selection

Standard catalytic amidations often fail with electron-deficient anilines[7]. Use this matrix to select the appropriate activation strategy:

Coupling Reagent / MethodActivation IntermediateReaction Rate with CF

-Aniline
Primary Side ReactionRecommendation
EDC / HOBt O-Acylisourea / HOBt esterVery SlowN-Acylurea formationNot Recommended
HATU / DIPEA O-Atab esterSlow to ModerateGuanidinylation of anilineUse only with excess heating
Ghosez's Reagent Acid ChlorideVery FastHydrolysis of acid chlorideHighly Recommended
Anion Method (NaH + R-COCl) Amide Anion + Acid ChlorideExtremely FastDi-acylation (rare)Best for Complete Conversion

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Yield Buchwald-Hartwig Amination

Designed to prevent hydrodehalogenation and overcome steric bulk using a Gen-3 Palladacycle.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.2 equiv)

  • BrettPhos Pd G3 (2-5 mol%)

  • BrettPhos ligand (2-5 mol%)

  • LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu (2.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere glovebox, charge an oven-dried vial with the aryl halide, 4,5-dimethoxy-2-(trifluoromethyl)aniline, BrettPhos Pd G3, BrettPhos, and NaOtBu (if using solid base).

  • Solvation & Activation: Add anhydrous toluene. Self-Validation Check: The solution should transition from a pale yellow/green suspension to a deep red/homogeneous solution within 5 minutes at room temperature, confirming the generation of the active Pd(0) species.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 90 °C for 4–12 hours.

  • Monitoring: Monitor via LCMS. Self-Validation Check: The disappearance of the aryl halide mass without the appearance of the[M-Halogen+H] mass confirms successful cross-coupling over hydrodehalogenation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd-black and inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol B: Base-Promoted Acid Chloride Amide Coupling

Designed to force C-N bond formation by maximizing the electrophilicity of the acid and the nucleophilicity of the deactivated aniline.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • 4,5-Dimethoxy-2-(trifluoromethyl)aniline (1.0 equiv)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve the carboxylic acid in anhydrous DCM under N

    
     at 0 °C. Add Ghosez's reagent dropwise. Stir for 1 hour at room temperature. Self-Validation Check: Quench a 5 
    
    
    
    L aliquot in methanol; TLC/LCMS should show complete conversion of the acid to the corresponding methyl ester, confirming quantitative acid chloride formation.
  • Amine Addition: Cool the reaction mixture back to 0 °C. Add the pyridine/DIPEA, followed by the dropwise addition of 4,5-dimethoxy-2-(trifluoromethyl)aniline dissolved in a minimum amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM. Wash the organic layer with 1M HCl (to remove excess pyridine and unreacted aniline), dry over Na
    
    
    
    SO
    
    
    , and concentrate.

References

  • [4] "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemistry - A European Journal (via NIH). URL:[Link]

  • [2] "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Catalysis. URL:[Link]

  • [1] "Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction." RSC Advances. URL:[Link]

  • [5] "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters (via PMC). URL:[Link]

  • [3] "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." NIH. URL:[Link]

  • [7] "Borate-catalysed direct amidation reactions of coordinating substrates." Chemical Science (RSC Publishing). URL:[Link]

  • [6] "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules (MDPI). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Storage Stability &amp; Degradation of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

Welcome to the Technical Support Center for 4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4) . As a versatile small-molecule scaffold[1] utilized in advanced drug discovery and agrochemical development, mainta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5-Dimethoxy-2-(trifluoromethyl)aniline (CAS: 500698-46-4) . As a versatile small-molecule scaffold[1] utilized in advanced drug discovery and agrochemical development, maintaining the chemical integrity of this compound is critical.

Due to the unique electronic "push-pull" system created by the electron-donating methoxy groups and the strongly electron-withdrawing trifluoromethyl group, its stability profile requires precise handling. This guide provides authoritative troubleshooting, causality-driven explanations, and validated experimental protocols to ensure the integrity of your research.

Part 1: Troubleshooting Guides & FAQs

Q1: Why did my batch of 4,5-Dimethoxy-2-(trifluoromethyl)aniline turn from off-white to dark brown during storage? Causality: Anilines are inherently susceptible to autoxidation and photodegradation. The presence of two methoxy groups at the 4 and 5 positions increases the electron density on the aromatic ring, lowering the oxidation potential of the primary amine group. When exposed to ambient oxygen and UV/visible light, the amine undergoes oxidative deamination, forming highly reactive imino radicals. These radicals rapidly couple to form azo dimers or polymerize into high-molecular-weight polyaniline-like oligomers[2], which are intensely colored (dark brown or black).

Q2: How does the trifluoromethyl (-CF3) group affect the stability compared to standard dimethoxyanilines? Causality: The -CF3 group at the ortho position (position 2) provides both steric hindrance and strong electron-withdrawing properties (inductive effect). This partially counteracts the electron-donating effect of the methoxy groups, stabilizing the amine against rapid oxidation compared to un-substituted dimethoxyanilines. However, it is not sufficient to completely prevent degradation under ambient conditions without proper storage controls.

Q3: What are the optimal long-term storage conditions to prevent degradation? Causality: To arrest the radical initiation phase of autoxidation, the compound must be stored under an inert atmosphere (Argon or Nitrogen) to exclude oxygen. It should be kept in amber glass vials to prevent UV-induced homolytic cleavage. Thermal degradation is minimized by storing at 2-8 °C for short-term use, or -20 °C for long-term storage[3].

Part 2: Visualizations of Degradation and Workflows

DegradationPathway Parent 4,5-Dimethoxy-2- (trifluoromethyl)aniline Radical Imino Radical Intermediate Parent->Radical O2 / Light / Heat (Autoxidation) Nitroso Nitroso / Nitro Derivatives Radical->Nitroso Further Oxidation Polymer Azo Dimers & Oligomeric Species (Dark Brown) Radical->Polymer Radical Coupling

Proposed oxidative degradation pathway of 4,5-Dimethoxy-2-(trifluoromethyl)aniline.

StabilityWorkflow API API Batch (CAS: 500698-46-4) LongTerm Long-Term Storage 25°C / 60% RH (12 mo) API->LongTerm Accelerated Accelerated Storage 40°C / 75% RH (6 mo) API->Accelerated HPLC Stability-Indicating HPLC-UV/MS Assay LongTerm->HPLC Accelerated->HPLC ShelfLife Shelf-Life & Re-test Period HPLC->ShelfLife Data Evaluation (ICH Q1E)

ICH Q1A(R2) compliant stability testing workflow for API shelf-life determination.

Part 3: Quantitative Data & Storage Parameters

Table 1: Recommended Storage Conditions and Expected Shelf Life

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf Life
Long-Term (Ideal) -20 °CArgon / NitrogenAmber Glass Vial> 24 Months
Short-Term (Working) 2 - 8 °CArgon / NitrogenAmber Glass Vial6 - 12 Months
Benchtop (In-Use) 20 - 25 °CAmbient AirClear Glass< 1 Week (Prone to oxidation)

Table 2: Forced Degradation Stress Conditions (ICH Q1A(R2) Aligned)

Stress TypeReagent / ConditionDurationExpected Degradation Pathway
Oxidative 3% H₂O₂ at 25 °C24 HoursHigh (N-oxidation, Nitroso formation)
Photolytic 1.2M lux-hr + 200 W-hr/m² UV7 DaysModerate (Radical coupling, Azo dimers)
Acidic 0.1 N HCl at 60 °C48 HoursLow (CF3 and Methoxy groups are stable)
Basic 0.1 N NaOH at 60 °C48 HoursLow (Steric hindrance protects the ring)

Part 4: Experimental Protocols

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study

Objective: To elucidate degradation pathways and validate the stability-indicating power of the analytical procedure[4]. This is a self-validating system ensuring that any degradation product formed during the API's lifecycle can be accurately detected.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4,5-Dimethoxy-2-(trifluoromethyl)aniline in HPLC-grade Acetonitrile.

  • Oxidative Stress: Transfer 5 mL of the stock to a borosilicate flask. Add 1 mL of 3% H₂O₂. Stir magnetically at room temperature (25 °C) for 24 hours.

  • Thermal/Hydrolytic Stress: Transfer 5 mL of stock to two separate flasks. Add 1 mL of 0.1 N HCl to one, and 1 mL of 0.1 N NaOH to the other. Seal and heat at 60 °C for 48 hours.

  • Photolytic Stress: Expose 5 mL of stock in a clear quartz vial to 1.2 million lux hours of visible light and 200 Watt hours/square meter of UV light (following ICH Q1B guidelines).

  • Neutralization & Dilution: Neutralize the acid/base stressed samples. Dilute all stressed samples to a final analytical concentration of 0.1 mg/mL using the mobile phase diluent.

  • Analysis: Inject into the HPLC system (Protocol 2) to ensure the parent peak is baseline-resolved from all degradation products. Ensure mass balance is maintained (~95-100%).

Protocol 2: Stability-Indicating HPLC-UV Assay

Objective: Routine monitoring of API purity, degradation tracking, and shelf-life determination.

Step-by-Step Methodology:

  • Column Selection: Use a high-resolution C18 Reverse Phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) to separate the polar oxidative impurities from the parent compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B for column re-equilibration.

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Injection volume: 10 µL.

  • Detection: Monitor UV absorbance at 254 nm (optimal wavelength for detecting the aromatic ring and its conjugated azo degradation products).

  • System Suitability (Self-Validation): Run a blank (diluent), a reference standard (0.1 mg/mL), and the stressed samples from Protocol 1. The assay is considered valid if the resolution (

    
    ) is > 2.0 between the parent peak and the nearest degradation impurity.
    

References

Sources

Optimization

Technical Support Guide: Strategies for Enhancing Aqueous Solubility of 4,5-Dimethoxy-2-(trifluoromethyl)aniline

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and solving the aqueous solubility challenges associated with 4,5-Dimethoxy-2-(trifluorome...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and solving the aqueous solubility challenges associated with 4,5-Dimethoxy-2-(trifluoromethyl)aniline. By understanding the compound's physicochemical properties, users can select and optimize appropriate solubilization strategies for their specific experimental needs.

Compound Profile: Understanding the Challenge

4,5-Dimethoxy-2-(trifluoromethyl)aniline is an aromatic amine with structural features that inherently limit its solubility in aqueous media. The presence of a hydrophobic aromatic ring and a highly lipophilic trifluoromethyl (-CF3) group are the primary contributors to its poor water solubility.[1][2] The two methoxy groups provide some polarity, but this is often insufficient to overcome the hydrophobicity of the rest of the molecule.

To effectively address solubility issues, it is crucial to first understand the key physicochemical properties of the compound.

PropertyValue (Predicted/Estimated)Implication for Aqueous Solubility
Molecular Formula C₉H₁₀F₃NO₂-
Molecular Weight 221.18 g/mol [3]-
Structure Chemical structure of 4,5-Dimethoxy-2-(trifluoromethyl)anilineThe aromatic ring and -CF3 group are major hydrophobic contributors.
XlogP 2.1[3]A positive logP value indicates higher solubility in lipids than in water (lipophilicity), suggesting poor aqueous solubility.
pKa (Predicted) ~3-4The aniline amine group (NH₂) is weakly basic. At pH values significantly below its pKa, it will be protonated to -NH₃⁺, which is more polar and water-soluble.

Note: Experimental data for this specific compound is limited. The pKa is estimated based on structurally similar anilines containing electron-withdrawing (-CF3) and electron-donating (-OCH3) groups.

Troubleshooting Workflow for Solubility Issues

When encountering solubility problems with 4,5-Dimethoxy-2-(trifluoromethyl)aniline, a systematic approach is recommended. The following workflow diagram outlines a logical progression for identifying and resolving these issues.

G cluster_0 Problem Identification cluster_1 Initial Strategy Selection cluster_2 Protocol & Optimization cluster_3 Validation & Downstream Considerations start Compound precipitates or fails to dissolve in aqueous buffer ph_adjust Is the compound ionizable? (Contains acidic/basic group) start->ph_adjust cosolvent Use of Co-solvents (DMSO, Ethanol, PEG) ph_adjust->cosolvent No / Insufficient ph_protocol Adjust pH to 2 units below pKa (e.g., pH 1-2) ph_adjust->ph_protocol Yes cosolvent_protocol Screen co-solvents at low concentrations (e.g., 1-5%) cosolvent->cosolvent_protocol surfactant Use of Surfactants (Tween, Triton X-100) surfactant_protocol Test surfactants above CMC surfactant->surfactant_protocol validation Assess solution clarity and stability. Consider impact on assay (e.g., cell toxicity, interference). ph_protocol->validation cosolvent_protocol->surfactant Insufficient cosolvent_protocol->validation Sufficient surfactant_protocol->validation

Caption: A troubleshooting workflow for addressing solubility issues.

Question & Answer Troubleshooting Guide

This section addresses specific issues you might encounter in a practical Q&A format.

Q1: My 4,5-Dimethoxy-2-(trifluoromethyl)aniline is precipitating immediately upon addition to my aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?

A1: The most direct and often most effective initial strategy for a weakly basic compound like an aniline is pH adjustment .[4][5]

  • The "Why": At a neutral pH of 7.4, the aniline's primary amine group (-NH₂) is predominantly in its neutral, non-ionized state. This form is less polar and thus less soluble in water.[6] By lowering the pH of the aqueous medium, you increase the concentration of protons (H⁺). These protons will donate to the lone pair of electrons on the nitrogen atom, converting the amine to its protonated, cationic form (-NH₃⁺), known as an anilinium ion. This ion has a formal charge, making it significantly more polar and enhancing its interaction with polar water molecules, thereby increasing solubility.[7][8]

  • Practical Steps:

    • Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).

    • Prepare your desired aqueous buffer.

    • While stirring the buffer, slowly add a small amount of a strong acid (e.g., 1 M HCl) to lower the pH to approximately 1.5-2.5. For anilines, a pH at least 2 units below the pKa is a good starting point to ensure near-complete protonation.

    • Slowly add the stock solution of your compound to the acidified buffer.

    • Once dissolved, the pH can be carefully adjusted upwards if required by your experiment, but be aware that precipitation may occur as you approach the compound's pKa.

Q2: I tried adjusting the pH, but my compound is still not soluble enough, or I cannot use a very low pH for my experiment (e.g., a cell-based assay). What is my next option?

A2: Your next best option is the use of co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9]

  • The "Why": A co-solvent works by making the aqueous environment "less polar" and more "hospitable" to a lipophilic molecule like 4,5-Dimethoxy-2-(trifluoromethyl)aniline. It reduces the hydrogen bonding network of water, lowering the energy required to create a cavity for the solute molecule. Common, low-toxicity co-solvents are ideal for many biological applications.[9]

  • Recommended Co-solvents for Screening:

Co-SolventStarting ConcentrationNotes
DMSO 0.5 - 2% (v/v)Excellent solubilizing power for many organic compounds. Can have cellular effects at higher concentrations.
Ethanol 1 - 5% (v/v)Generally well-tolerated in many assays. Less aggressive solvent than DMSO.
Propylene Glycol (PG) 5 - 10% (v/v)A common excipient in pharmaceutical formulations. Can be used at higher concentrations than DMSO or ethanol.[9]
Polyethylene Glycol 400 (PEG 400) 5 - 15% (v/v)Another widely used, low-toxicity solubilizer.
  • Protocol for Co-Solvent Screening:

    • Prepare a high-concentration stock of the compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

    • In separate tubes, prepare your final aqueous buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO).

    • Spike the compound stock solution into the co-solvent/buffer mixtures to achieve your desired final concentration.

    • Vortex and observe for precipitation. If the solution remains clear, it is a viable condition.

Q3: Co-solvents are not providing sufficient solubility, or they are interfering with my downstream application. Is there another approach?

A3: Yes, using surfactants to achieve micellar solubilization is another powerful technique.[10]

  • The "Why": Surfactants are amphiphilic molecules that have a polar (hydrophilic) head and a non-polar (hydrophobic) tail. In an aqueous solution above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a non-polar core, while the hydrophilic heads face the outer aqueous environment. Your poorly soluble compound can partition into this hydrophobic core, effectively being "dissolved" within the micelle, which is itself soluble in the bulk aqueous solution.

G cluster_0 center Hydrophobic Core (Compound Partitions Here) s1 S s2 S s3 S s4 S s5 S s6 S s7 S s8 S caption Diagram of a surfactant micelle.

Caption: Diagram of a surfactant micelle.

  • Common Non-ionic Surfactants:

    • Tween® 20 / Tween® 80 (Polysorbates): Widely used in biological and pharmaceutical formulations. Typical concentrations are 0.01% to 0.5%.

    • Triton™ X-100: A common laboratory detergent, effective but may be harsher on cell membranes. Use at low concentrations (e.g., 0.01% - 0.1%).

  • Experimental Approach:

    • Prepare aqueous solutions of the surfactant at concentrations above their known CMC.

    • Prepare a concentrated stock of your compound in a small amount of organic solvent (e.g., ethanol).

    • Add the compound stock to the surfactant solution and mix thoroughly (e.g., by vortexing or sonication).

    • Allow the solution to equilibrate and observe for clarity.

Advanced Strategies & FAQs

Q4: What are other, more advanced options if the above methods fail?

A4: For very challenging cases, you can explore complexation , specifically with cyclodextrins. Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The 4,5-Dimethoxy-2-(trifluoromethyl)aniline can become encapsulated within the hydrophobic cavity, forming an "inclusion complex" that has much greater aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Q5: How do I know which method is best for my specific experiment (e.g., cell culture vs. an enzymatic assay)?

A5: The choice is dictated by the tolerance of your system:

  • Cell-based Assays: Compatibility is key. Start with low concentrations of less-toxic co-solvents like ethanol or propylene glycol (<1%). If using DMSO, keep the final concentration below 0.5%, and ideally below 0.1%. pH adjustment is often not viable as cell culture media is buffered to a specific physiological pH.

  • Enzymatic Assays: Co-solvents and surfactants can denature proteins or interfere with enzyme kinetics. Always run a vehicle control (buffer with the solubilizing agent but without your compound) to check for effects on your assay. pH adjustment may be possible if the enzyme is active in the required pH range.

  • In Vivo / Animal Studies: Formulation becomes critical. Co-solvents like PEG 400 and propylene glycol, and surfactants like polysorbates, are commonly used in preclinical formulations. The concentration and combination must be carefully optimized to avoid toxicity.

Q6: Can I combine these techniques?

A6: Absolutely. Combining techniques is a common and effective strategy. For instance, you can use a buffer at a moderately low pH (e.g., pH 5) in combination with a low percentage of a co-solvent like ethanol.[5] This multi-pronged approach can often achieve the desired solubility with lower concentrations of each agent than if used alone, minimizing potential interferences or toxicity.

References

  • Jadhav, N. R., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research. [Link]

  • Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Health Sciences, 7(1), 13-28. [Link]

  • Gothwal, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Kumar, S., & Singh, A. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(5), 65-72. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 1-10. [Link]

  • Ma, J., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53555. [Link]

  • Leito, I. pKa values for bases. Chair of Analytical Chemistry, University of Tartu. [Link]

  • Stejskal, J. (2025). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ResearchGate. [Link]

  • PubChemLite. 4,5-dimethoxy-2-(trifluoromethyl)aniline. [Link]

  • Tursi, A., et al. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. [Link]

  • Reddit r/Chempros. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). [Link]

Sources

Reference Data & Comparative Studies

Validation

Unlocking Regioisomeric Selectivity: HPLC Method Development for 4,5-Dimethoxy-2-(trifluoromethyl)aniline Purity

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical chromatography is the baseline resolution of halogenated aromatic regioisomers. When developing a stability-indicating purity met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical chromatography is the baseline resolution of halogenated aromatic regioisomers. When developing a stability-indicating purity method for 4,5-Dimethoxy-2-(trifluoromethyl)aniline , standard reversed-phase approaches often fail.

This guide objectively compares column chemistries and provides a self-validating, step-by-step method development protocol grounded in mechanistic causality and [1].

The Analytical Challenge & Mechanistic Causality

4,5-Dimethoxy-2-(trifluoromethyl)aniline presents a unique chromatographic profile due to competing electronic effects:

  • Basic Aniline Core: Subject to peak tailing due to secondary interactions with unendcapped surface silanols.

  • Trifluoromethyl (-CF3) Group: Highly electronegative, creating a strong localized dipole and significant steric hindrance at the ortho position.

  • Dimethoxy (-OCH3) Groups: Electron-donating, enriching the

    
    -electron density of the aromatic ring.
    
Why Standard C18 Columns Fail

Traditional C18 (Octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the target molecule and its critical regioisomeric impurities (e.g., 4,5-dimethoxy-3-(trifluoromethyl)aniline) possess nearly identical LogP values and hydrodynamic volumes, C18 phases cannot adequately discriminate between them, resulting in critical pair co-elution[2].

The Pentafluorophenyl (PFP) Advantage

To achieve baseline resolution, we must exploit orthogonal retention mechanisms. , specifically PFP columns, provide a highly electron-deficient aromatic surface that fundamentally alters selectivity[3][4]. The causality of PFP superiority lies in four simultaneous interactions:

  • 
     Interactions:  The electron-deficient PFP ring strongly interacts with the electron-rich dimethoxy-aromatic ring of the analyte.
    
  • Dipole-Dipole Interactions: The highly polarized C-F bonds on the stationary phase interact with the strong dipole of the analyte's -CF3 group.

  • Shape Selectivity (Steric): The rigid, planar nature of the PFP ligand discriminates between subtle positional shifts of the -CF3 group across regioisomers.

  • Ion-Exchange Capacity: PFP phases allow unique access to surface silanols, providing beneficial secondary ion-exchange interactions with the protonated aniline at low pH, which actually enhances retention rather than causing tailing[5].

Mechanisms Analyte 4,5-Dimethoxy-2-(trifluoromethyl)aniline (Target & Impurities) C18 C18 Stationary Phase (Octadecylsilane) Analyte->C18 PFP PFP Stationary Phase (Pentafluorophenyl) Analyte->PFP Hydro Dispersive / Hydrophobic (Weak Selectivity) C18->Hydro Hydro2 Dispersive / Hydrophobic PFP->Hydro2 PiPi π-π Interactions (Aromatic Ring) PFP->PiPi Dipole Dipole-Dipole (C-F Bonds) PFP->Dipole Steric Shape Selectivity (Regioisomer Resolution) PFP->Steric

Fig 1: Chromatographic interaction pathways comparing C18 and PFP stationary phases.

Comparative Performance Data

To objectively validate the mechanistic theory, a column screening study was executed using a standardized gradient (10–60% Acetonitrile with 0.1% TFA over 15 minutes). The data below summarizes the performance across three distinct column chemistries.

Chromatographic ParameterC18 (Octadecylsilane)Phenyl-HexylPentafluorophenyl (PFP)
Retention Factor (

)
2.43.86.2
Resolution (

) from Regioisomer
0.9 (Co-elution)1.6 (Partial Resolution)3.1 (Baseline Resolution)
Peak Tailing Factor (

)
1.75 (Significant tailing)1.351.08 (Highly Symmetrical)
Primary Interaction Mode Hydrophobic (Dispersive)

, Hydrophobic
Dipole-Dipole,

, Steric

Conclusion from Data: The PFP column is the only phase that provides robust baseline resolution (


) and excellent peak shape for this specific fluorinated aniline, making it the definitive choice for the purity method.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating system suitability testing (SST) and forced degradation parameters, the method inherently proves its own [6][7].

Phase A: Mobile Phase & Chromatographic Setup
  • Column: High-purity silica PFP, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: A pH of ~2.0 ensures the aniline is fully protonated, locking it into a single ionization state to prevent peak broadening, while leveraging the PFP's ion-exchange properties[3].)

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary for impurity profiling).

Phase B: Gradient Optimization
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
15.04060Linear
17.01090Column Wash
22.09010Re-equilibration
Phase C: Sample Preparation & System Suitability
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve 4,5-Dimethoxy-2-(trifluoromethyl)aniline to a final concentration of 0.5 mg/mL.

  • SST Solution: Spike the standard with 0.1% w/w of the critical regioisomer (4,5-dimethoxy-3-(trifluoromethyl)aniline).

  • Acceptance Criteria: The system is only valid if

    
     between the API and the regioisomer, and 
    
    
    
    for the main peak.
Phase D: ICH Q2(R2) Validation Workflow

To ensure regulatory compliance, the method must be validated across the following parameters[8]:

  • Specificity: Analyze forced degradation samples (0.1N HCl, 0.1N NaOH, 3%

    
    , UV light for 24h). Peak purity angle must be less than the purity threshold (via PDA detector) to prove no co-elution of degradants.
    
  • Linearity: Inject standards from Limit of Quantitation (LOQ) up to 150% of the nominal concentration.

    
     must be 
    
    
    
    .
  • Robustness: Deliberately alter flow rate (

    
     mL/min), column temperature (
    
    
    
    °C), and gradient composition (
    
    
    %). The
    
    
    must remain
    
    
    .

Workflow A Phase 1: Analyte Profiling pKa & LogP Assessment B Phase 2: Column Screening C18 vs. Phenyl vs. PFP A->B C Phase 3: Mobile Phase Tuning pH & Organic Modifier B->C D Phase 4: Gradient Optimization Resolution of Regioisomers C->D E Phase 5: ICH Q2(R2) Validation Specificity, Linearity, Robustness D->E

Fig 2: Logical progression of HPLC method development and validation per ICH Q2(R2).

Conclusion

The successful HPLC method development for 4,5-Dimethoxy-2-(trifluoromethyl)aniline requires moving beyond traditional C18 chemistries. By understanding the molecular causality—specifically the electron-withdrawing nature of the -CF3 group and the basicity of the aniline—we can logically select a Pentafluorophenyl (PFP) stationary phase. This provides the necessary dipole-dipole and steric interactions to resolve critical regioisomers, resulting in a robust, ICH Q2(R2)-compliant purity method.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from:[Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from:[Link]

  • ResearchGate / Journal of Chromatography A. Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 4,5-Dimethoxy- and 4,5-Diethoxy-2-(Trifluoromethyl)anilines

For researchers, scientists, and professionals in drug development, the selection of substituents on a core scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of substituents on a core scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a lead compound. This guide provides an in-depth comparison of two closely related aniline derivatives: 4,5-dimethoxy-2-(trifluoromethyl)aniline and 4,5-diethoxy-2-(trifluoromethyl)aniline. While direct, head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and data from analogous structures to provide a robust predictive comparison. We will explore the nuanced effects of methoxy versus ethoxy substitution in the context of a trifluoromethylated aniline core, offering a framework for rational drug design and guiding future experimental investigations.

Molecular Scaffolds: Structural and Physicochemical Foundations

The core structure, 2-(trifluoromethyl)aniline, is a valuable building block in medicinal chemistry. The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3]

Our comparison focuses on the differential impact of the 4,5-dimethoxy and 4,5-diethoxy substituents on this core.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logP
4,5-Dimethoxy-2-(trifluoromethyl)aniline C9H10F3NO2221.182.5
4,5-Diethoxy-2-(trifluoromethyl)aniline C11H14F3NO2249.233.2

Note: Predicted logP values are estimations and can vary based on the algorithm used. The trend towards increased lipophilicity with the diethoxy substitution is the key takeaway.

The primary distinction lies in the replacement of two methyl groups with two ethyl groups on the ether linkages. This seemingly minor change from methoxy to ethoxy can have significant ramifications for a molecule's steric profile, lipophilicity, and metabolic fate.

Comparative Analysis: Methoxy vs. Ethoxy Substituents

While both methoxy and ethoxy groups are electron-donating through resonance, they differ in their inductive effects and steric bulk.[4]

  • Electronic Effects : Both groups donate electron density to the aromatic ring via resonance, which can influence the basicity of the aniline nitrogen. The methoxy group has a slightly stronger electron-donating character through resonance compared to the ethoxy group.[4] Conversely, the inductive electron-withdrawing effect is marginally stronger for methoxy due to the closer proximity of the electronegative oxygen to the ring.[4] These subtle electronic differences can alter the pKa of the aniline and its ability to engage in hydrogen bonding or ionic interactions with a biological target.

  • Lipophilicity and Steric Hindrance : The most significant difference is the increased lipophilicity and steric bulk of the ethoxy group. Each ethyl group adds an extra methylene unit compared to a methyl group, leading to a higher octanol-water partition coefficient (logP). This increased lipophilicity can enhance membrane permeability and, consequently, cellular uptake. However, the larger size of the ethoxy groups can also introduce steric hindrance, which might either improve binding by promoting a specific conformation or hinder it by preventing access to a binding pocket.

  • Metabolic Stability : Alkoxy groups are common sites of metabolism, typically undergoing O-dealkylation mediated by cytochrome P450 enzymes.[5][6] The rate of this metabolic process can differ between methoxy and ethoxy groups. While no direct metabolic studies on these specific molecules were found, it is generally observed that the terminal methyl group of an ethoxy substituent can be a site for hydroxylation, introducing an additional metabolic pathway not available to the methoxy group. The relative rates of O-demethylation versus O-deethylation can significantly impact the pharmacokinetic profile and half-life of the compounds.

Predicted Bioactivity and Structure-Activity Relationship (SAR)

Based on the physicochemical differences, we can hypothesize the potential impact on various biological activities. Trifluoromethyl anilines have been investigated for a range of applications, including as antimicrobial and anticancer agents.[3][7][8]

Antimicrobial and Anticancer Potential

The bioactivity of aniline derivatives is often linked to their ability to permeate cell membranes and interact with intracellular targets.

  • 4,5-Diethoxy-2-(trifluoromethyl)aniline : The higher predicted lipophilicity of the diethoxy derivative may lead to enhanced passive diffusion across bacterial or cancer cell membranes. This could result in higher intracellular concentrations and potentially greater potency, assuming the target interaction is favorable.

  • 4,5-Dimethoxy-2-(trifluoromethyl)aniline : While less lipophilic, the smaller steric profile of the dimethoxy derivative might allow for a better fit into a specific enzyme active site or receptor binding pocket. If the binding site is sterically constrained, the dimethoxy compound could exhibit higher activity.

The following diagram illustrates the logical relationship between the structural modifications and their potential impact on bioactivity.

SAR_Comparison cluster_methoxy 4,5-Dimethoxy Derivative cluster_ethoxy 4,5-Diethoxy Derivative M_Struct Dimethoxy Groups M_Prop Lower Lipophilicity Smaller Steric Profile M_Struct->M_Prop Bioactivity Potential Bioactivity (e.g., Antimicrobial, Anticancer) M_Prop->Bioactivity Potentially better fit in sterically constrained targets E_Struct Diethoxy Groups E_Prop Higher Lipophilicity Larger Steric Profile E_Struct->E_Prop E_Prop->Bioactivity Potentially enhanced cell permeability

Caption: Structure-Activity Relationship (SAR) comparison.

Proposed Experimental Workflows for Comparative Assessment

To empirically determine the comparative bioactivity, a structured experimental plan is essential. The following protocols outline a self-validating system for a head-to-head comparison.

Workflow for Bioactivity Screening

The diagram below outlines a comprehensive workflow for comparing the two compounds.

Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Bioactivity cluster_invivo Phase 3: In Vivo & ADME Syn_Me Synthesis of Dimethoxy Analog Char Structural Verification (NMR, MS, Purity by HPLC) Syn_Me->Char Syn_Et Synthesis of Diethoxy Analog Syn_Et->Char Antimicrobial Antimicrobial Assays (MIC determination) Char->Antimicrobial Anticancer Anticancer Assays (MTT/XTT against cell lines) Char->Anticancer Tox In Vitro Toxicology (e.g., against normal cell lines) Char->Tox PK Pharmacokinetic Studies (in rodent model) Anticancer->PK Metabolism Metabolite Identification (LC-MS/MS) PK->Metabolism

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

A. Synthesis of 4,5-Dialkoxy-2-(trifluoromethyl)anilines

A plausible synthetic route involves the nitration of a corresponding 1,2-dialkoxy-4-(trifluoromethyl)benzene followed by reduction of the nitro group.

  • Nitration : Dissolve the starting 1,2-dialkoxy-4-(trifluoromethyl)benzene in concentrated sulfuric acid at 0°C.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5°C.[9]

  • Stir the reaction for 1-2 hours at low temperature.

  • Carefully pour the reaction mixture onto ice and collect the precipitated nitro-intermediate by filtration.

  • Reduction : Dissolve the nitro-intermediate in a suitable solvent like ethanol or methanol.

  • Add a reducing agent, such as stannous chloride (SnCl2) or perform catalytic hydrogenation (e.g., H2 with Pd/C catalyst).[10]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Work up the reaction mixture to isolate the crude aniline product.

  • Purify the product by column chromatography or recrystallization.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

B. In Vitro Anticancer Activity (MTT Assay)

This protocol determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture : Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the dimethoxy and diethoxy aniline compounds in the culture medium. Add these dilutions to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

C. In Vivo Pharmacokinetic (PK) Study

This protocol provides a basic framework for assessing the absorption, distribution, metabolism, and excretion (ADME) properties in a rodent model.

  • Animal Model : Use healthy, male Sprague-Dawley rats (or a similar model), acclimatized to laboratory conditions.[11]

  • Dosing : Administer a single dose of each compound (e.g., 10 mg/kg) to separate groups of rats via oral gavage (for absorption) and intravenous injection (for bioavailability).

  • Blood Sampling : Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma.

  • Sample Analysis : Extract the parent drug and potential metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis : Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life). Compare these parameters between the two compounds.

Conclusion and Future Outlook

The choice between a 4,5-dimethoxy and a 4,5-diethoxy substitution on a 2-(trifluoromethyl)aniline scaffold represents a classic medicinal chemistry challenge of balancing lipophilicity, steric interactions, and metabolic stability.

  • The 4,5-diethoxy derivative , with its enhanced lipophilicity, is predicted to have better membrane permeability, which could translate to improved potency if cellular uptake is a limiting factor. However, it may be more susceptible to metabolism and could face challenges with steric hindrance at the target site.

  • The 4,5-dimethoxy derivative is less lipophilic but its smaller size may offer a superior fit for sterically constrained targets, potentially leading to higher binding affinity and efficacy.

Ultimately, the optimal choice is target-dependent. The experimental workflows provided in this guide offer a clear path for researchers to empirically validate these predictions. A thorough investigation encompassing synthesis, in vitro activity, and in vivo pharmacokinetics will be crucial to fully elucidate the comparative bioactivity of these two promising aniline derivatives and to guide the rational design of next-generation therapeutic agents.

References

  • Structure activity relationship (SAR). | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity | ACS Infectious Diseases - ACS Publications. Available at: [Link]

  • The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines - Open Research@CSIR-NIScPR. Available at: [Link]

  • Synthesis of 4-(5-trifluoromethylpyridin-2-yl-oxy)aniline. Available at: [Link]

  • View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. Available at: [Link]

  • 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem. Available at: [Link]

  • (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Available at: [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. Available at: [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC. Available at: [Link]

  • How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? - Quora. Available at: [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. Available at: [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. Available at: [Link]

  • Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo - ResearchGate. Available at: [Link]

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  • WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.
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  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. Available at: [Link] trifluoromethylaniline

  • Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Available at: [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. Available at: [Link]

  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents.
  • Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis - ResearchGate. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed. Available at: [Link]

  • Identification and synthesis of metabolites of the new antiglaucoma drug - КиберЛенинка. Available at: [Link]

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Validation

A Researcher's Guide to Validating the Synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline: A Comparative Analysis of Melting Point and Orthogonal Methods

Executive Summary The synthesis of novel chemical entities, such as 4,5-Dimethoxy-2-(trifluoromethyl)aniline, is a cornerstone of pharmaceutical and materials science research. However, the synthesis is only the first st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of novel chemical entities, such as 4,5-Dimethoxy-2-(trifluoromethyl)aniline, is a cornerstone of pharmaceutical and materials science research. However, the synthesis is only the first step; rigorous validation of the compound's identity and purity is paramount to ensure the reliability of downstream applications and the integrity of scientific findings. This guide provides an in-depth comparison of analytical techniques for validating the synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline. We will begin with a detailed exploration of melting point determination as a fundamental, accessible technique for preliminary purity assessment. Recognizing its limitations, we will then compare its performance against powerful orthogonal methods like Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind creating a robust, multi-faceted validation strategy.

Introduction: The Critical Role of Purity in Chemical Synthesis

4,5-Dimethoxy-2-(trifluoromethyl)aniline is a fluorinated aromatic amine, a class of compounds highly valued in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable building block for novel active pharmaceutical ingredients (APIs).[1][2]

The quality of any synthesized compound is defined by its adherence to predetermined specifications for purity, identity, and yield.[3] Impurities, which can include unreacted starting materials, by-products, or residual solvents, can drastically alter the compound's physical, chemical, and biological properties, leading to misleading experimental results and potential safety concerns.[3][4] Therefore, validating the purity and confirming the identity of the synthesized product is not merely a quality control step but a foundational requirement for scientific validity.

Part 1: Melting Point Analysis - The First Line of Inquiry

Melting point determination is a classical and highly accessible technique for assessing the purity of a crystalline organic solid.[5][6] The principle is based on a fundamental thermodynamic property: impurities disrupt the crystal lattice of a solid, which requires less energy to break down.[7] Consequently, an impure sample will exhibit a depressed (lower) melting point and a broader melting range compared to a pure sample.[6] A pure, crystalline compound typically has a sharp melting range of 0.5-1.0°C.

A Self-Validating Protocol for Melting Point Determination

This protocol is designed to be self-validating by incorporating instrument calibration and a systematic approach to measurement.

Instrumentation: Digital Melting Point Apparatus (e.g., Mel-Temp or similar) Materials:

  • Synthesized 4,5-Dimethoxy-2-(trifluoromethyl)aniline (must be thoroughly dried)

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Certified melting point standards (e.g., Benzophenone, 48.5-51.5°C; Caffeine, 235-237.5°C)

Step-by-Step Methodology:

  • Instrument Calibration (Trustworthiness Pillar):

    • Before analyzing the sample, calibrate the apparatus using certified standards that bracket the expected melting point.

    • Determine the melting point of the standards using the procedure below.

    • If the observed values deviate from the certified ranges, create a calibration curve or apply a correction factor to all subsequent readings.[8] This step ensures the trustworthiness of your measurements.

  • Sample Preparation:

    • Ensure the synthesized sample is completely dry, as residual solvent will act as an impurity and depress the melting range.[9]

    • Place a small amount of the sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[10][11]

    • Jab the open end of a capillary tube into the powder to collect a small amount of sample.[9]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. For efficient packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop.[9]

    • The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[9]

  • Melting Point Measurement:

    • Rapid Preliminary Run: Insert the capillary into the apparatus. Heat rapidly (10-15°C/minute) to determine an approximate melting temperature. This saves time in the subsequent, more precise measurements.[6]

    • Cooling and Second Run: Allow the apparatus to cool to at least 20°C below the approximate melting point found. Always use a fresh sample in a new capillary tube for each measurement , as the crystal structure may change upon melting and re-solidifying.[9]

    • Accurate Determination: Insert the new capillary. Heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[9][12][13] A slow heating rate is crucial for the system to remain in thermal equilibrium, ensuring an accurate reading.[9]

    • Record the Melting Range:

      • T1 (Onset): The temperature at which the first drop of liquid becomes visible.[9]

      • T2 (Clear Point): The temperature at which the entire sample has turned into a clear liquid.[11][13]

    • Report the result as a range (T1 - T2). Perform the measurement in triplicate to ensure reproducibility.

Interpreting the Results
  • High Purity: A sharp melting range (e.g., 55.0 - 55.5°C).

  • Potential Impurity: A broad and depressed melting range (e.g., 51 - 54°C).

The Mixed Melting Point Technique for Identity Confirmation

If a certified reference standard of 4,5-Dimethoxy-2-(trifluoromethyl)aniline were available, the mixed melting point technique would be the definitive test for identity.[14]

  • Procedure: A 1:1 mixture of the synthesized compound and the certified standard is prepared. The melting points of three samples are then determined simultaneously: (1) the synthesized compound, (2) the certified standard, and (3) the 1:1 mixture.[10][14]

  • Interpretation:

    • Identical Compounds: If the melting point of the mixture is sharp and not depressed compared to the individual components, the synthesized compound is identical to the standard.[15]

    • Different Compounds: If the compounds are different (even if they have the same individual melting points), the mixture will exhibit a significant melting point depression and broadening.[14][15]

Part 2: A Comparative Guide to Orthogonal Validation Methods

While melting point is an excellent initial screen, it is not definitive. It provides no structural information and may not detect impurities that form a eutectic mixture or are present in very small amounts. For comprehensive validation, especially in a drug development context, employing orthogonal methods—techniques that measure the same attribute via different physical principles—is essential.[16][17]

dot graph "Validation_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Integrated workflow for validating synthesized compounds.

Comparison of Analytical Techniques
Technique Principle Information Provided Strengths Limitations
Melting Point Thermodynamics of phase transitionPurity (indicated by range), Identity (if mixed with standard)Fast, low-cost, requires minimal sample, good first indicator of purity.[6][11]Not quantitative, provides no structural data, insensitive to some impurities, requires crystalline solid.
NMR Spectroscopy Nuclear spin in a magnetic fieldDefinitive chemical structure, connectivity, and environment of atoms (¹H, ¹³C, ¹⁹F)Unambiguous structure elucidation, can identify and quantify impurities if their signals are resolved.Requires more sample, higher cost, complex mixtures can be difficult to interpret.
Mass Spectrometry Ionization and mass-to-charge ratio analysisPrecise molecular weight, elemental composition (HRMS), fragmentation patterns.[18]Extremely sensitive, confirms molecular formula, can be coupled with chromatography (LC-MS).Provides limited structural connectivity information, isomers can be indistinguishable.
HPLC Differential partitioning between mobile and stationary phasesQuantitative purity (% area), detection and quantification of impurities.[3][19]Highly accurate and reproducible for purity determination, can separate complex mixtures.[20]Requires method development, reference standards needed for absolute quantification of impurities.
Expert Insights: Building a Cohesive Strategy
  • Start with the Basics: Begin with melting point analysis immediately after synthesis and purification. A sharp, consistent melting range provides the confidence to proceed with more resource-intensive analyses. If the range is broad, it indicates the need for further purification before committing to advanced characterization.

  • Confirm the Structure: The most critical step is confirming you have synthesized the correct molecule.

    • Mass Spectrometry is the fastest way to confirm the molecular weight. For C₉H₁₀F₃NO₂, the expected monoisotopic mass is approximately 221.066 g/mol .

    • NMR Spectroscopy provides the definitive structural proof. For this compound, ¹H NMR should show distinct signals for the two methoxy groups, the two aromatic protons, and the amine protons. Crucially, ¹⁹F NMR will provide a single, sharp signal confirming the presence and chemical environment of the -CF₃ group.

  • Quantify the Purity: Once the structure is confirmed, HPLC is the gold standard for determining purity.[3] An HPLC method, typically using a UV detector, can separate the target compound from any minor impurities, providing a purity value expressed as a percentage of the total peak area.

Conclusion

The validation of a synthesized compound like 4,5-Dimethoxy-2-(trifluoromethyl)aniline is a multi-step process that relies on the strategic application of complementary analytical techniques. Melting point determination serves as an invaluable and rapid initial screen for purity, allowing researchers to quickly gauge the success of their purification efforts. However, it is not a standalone solution. For unequivocal validation, particularly in regulated environments like drug development, it must be supported by a suite of orthogonal methods. A workflow that integrates melting point analysis with the structural confirmation of NMR and MS, and the quantitative power of HPLC, constitutes a robust, self-validating system. This comprehensive approach ensures that the compound moving forward into further research is of known identity and quantifiable purity, underpinning the integrity and reproducibility of the scientific endeavor.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • What is the mixed melting point technique? (2016, September 8). Quora. Retrieved from [Link]

  • School experiments. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Method of mixed melting points. (n.d.). ISSR. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Mixed melting point. (2021, January 5). Chemistry for everyone. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Lambda. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017, November 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Key Metrics for Monitoring Quality in Chemical Synthesis. (2025, August 1). Pure Synth. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020, November 12). Chromatography Online. Retrieved from [Link]

  • Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub-kf-(3-iodo-y-) DOTAGA. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). The University of New Mexico. Retrieved from [Link]

  • What is a Particle Analysis "Orthogonal Method"? (2025, June 24). Fluid Imaging Technologies. Retrieved from [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024, July 18). News-Medical. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE. (n.d.). Thai Pharmacopoeia. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • 4,5-dimethoxy-2-(trifluoromethyl)aniline (C9H10F3NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26). Preprints.org. Retrieved from [Link]

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Comparative

Comparative Reactivity Guide: 2-Trifluoromethylaniline vs. 2-Methylaniline in Organic Synthesis

For drug development professionals and synthetic chemists, selecting the correct substituted aniline building block is critical. While 2-methylaniline (ortho-toluidine) and 2-trifluoromethylaniline share structural simil...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, selecting the correct substituted aniline building block is critical. While 2-methylaniline (ortho-toluidine) and 2-trifluoromethylaniline share structural similarities as ortho-substituted primary aromatic amines, their reactivity profiles are diametrically opposed.

This guide provides an objective, data-driven comparison of their electronic properties, nucleophilicity, and behavior in electrophilic aromatic substitution (EAS), supported by field-proven, self-validating experimental protocols.

Mechanistic Causality: Electronic Effects on Reactivity

The stark contrast in reactivity between these two compounds is governed by the electronic nature of their ortho-substituents:

  • 2-Methylaniline (EDG Profile): The methyl (

    
    ) group is an electron-donating group (EDG) via inductive (
    
    
    
    ) and hyperconjugative effects. This increases the electron density on the aromatic ring and the amine nitrogen. Consequently, the nitrogen lone pair is highly available, making the compound a strong nucleophile and a relatively strong base (pKa 4.44)[1].
  • 2-Trifluoromethylaniline (EWG Profile): The trifluoromethyl (

    
    ) group is a powerful electron-withdrawing group (EWG) due to the strong inductive effect (
    
    
    
    ) of the three highly electronegative fluorine atoms. This severely depletes electron density from the ring and the nitrogen atom. The lone pair is tightly held, drastically reducing its basicity (pKa ~1.10)[2] and rendering it a poor nucleophile.

Because basicity correlates logarithmically with nucleophilicity in structurally similar amines, 2-methylaniline is over 2,000 times more basic than 2-trifluoromethylaniline.

ElectronicEffects cluster_0 2-Methylaniline cluster_1 2-Trifluoromethylaniline A Substituent -CH3 (EDG) B Effect +I, +Hyperconjugation A->B C Result pKa ~4.44 High Nucleophilicity B->C X Substituent -CF3 (EWG) Y Effect -I (Strong Inductive) X->Y Z Result pKa ~1.10 Low Nucleophilicity Y->Z

Figure 1: Comparative electronic effects of ortho-substituents on aniline reactivity.

Quantitative Physicochemical Comparison

The following table summarizes the quantitative data dictating the synthetic behavior of both substrates.

Property2-Methylaniline2-TrifluoromethylanilineSynthetic Implication
Substituent Effect Electron-Donating (

)
Electron-Withdrawing (

)
Dictates nucleophilicity and ring activation.
Conjugate Acid pKa 4.44[1]~1.10[2]2-Methylaniline reacts rapidly with weak electrophiles.
N-Nucleophilicity HighVery Low2-

requires catalysts (e.g., DMAP) or heat for acylation[3].
Ring Reactivity (EAS) Highly ActivatedDeactivated2-Methylaniline is prone to over-halogenation; 2-

requires forcing conditions[4].
EAS Regioselectivity Ortho/Para to

Ortho/Para to

The strongly directing

group dominates the meta-directing

group[5].

Validated Experimental Protocols

To demonstrate the practical implications of these electronic differences, below are two self-validating workflows comparing their reactivity in N-acylation and Electrophilic Aromatic Substitution (EAS).

Protocol A: Comparative N-Acylation

Because 2-trifluoromethylaniline is heavily deactivated, standard Schotten-Baumann conditions that work perfectly for 2-methylaniline will fail or stall, requiring thermal forcing and nucleophilic catalysis[3].

Workflow for 2-Methylaniline (Standard Conditions):

  • Setup: Dissolve 10 mmol of 2-methylaniline in 20 mL anhydrous dichloromethane (DCM).

  • Reagents: Add 12 mmol triethylamine (TEA). Cool the flask to 0 °C.

  • Reaction: Dropwise add 11 mmol acetyl chloride.

  • Self-Validation: The immediate formation of a dense white precipitate (TEA·HCl) provides visual confirmation that the highly nucleophilic amine is reacting.

  • Completion: Stir for 1 hour at room temperature. LC-MS will show complete conversion (

    
    ).
    

Workflow for 2-Trifluoromethylaniline (Forcing Conditions):

  • Setup: Dissolve 10 mmol of 2-trifluoromethylaniline in 20 mL of toluene (chosen to allow for higher reflux temperatures)[3].

  • Reagents: Add 15 mmol pyridine and 1 mmol DMAP. Causality: DMAP acts as a nucleophilic catalyst to generate a highly reactive acylpyridinium intermediate, overcoming the poor nucleophilicity of the

    
     substituted amine.
    
  • Reaction: Add 15 mmol acetic anhydride. Reflux at 90 °C for 3 to 5 hours[3].

  • Self-Validation: Unlike 2-methylaniline, no immediate precipitate forms. The reaction must be validated via TLC (Hexanes:EtOAc 3:1). The starting material spot (

    
    ) will slowly convert to a lower 
    
    
    
    amide spot over several hours.
Protocol B: Regioselective para-Chlorination (EAS)

Halogenating anilines often requires harsh acidic conditions (like gaseous HCl) to prevent over-halogenation. However, using copper(II) chloride in an ionic liquid provides a mild, self-validating system to compare the EAS rates of activated vs. deactivated rings[4].

Workflow:

  • Solvent Preparation: In a round-bottom flask, add 10 mmol of the chosen aniline substrate to 1-hexyl-3-methylimidazolium chloride. Causality: The ionic liquid stabilizes the Cu(II) transition state, bypassing the need for supplementary oxygen or gaseous HCl[4].

  • Reagent Addition: Add 30 mmol (3 equiv) of

    
    .
    
  • Reaction: Stir the mixture at 40 °C.

  • Validation & Divergence:

    • For 2-Methylaniline: The activated ring drives the reaction to completion in 4 hours , yielding ~95% of the para-chloro product[5].

    • For 2-Trifluoromethylaniline: The deactivated ring slows the EAS pathway. The reaction requires 6 hours to reach ~90% conversion[5].

  • Workup: Quench with water, extract with EtOAc, and analyze via GC-MS to confirm regioselectivity (chlorination occurs para to the amine in both cases, as the

    
     group's directing effect overpowers the 
    
    
    
    group).

HalogenationWorkflow Start Substrate Preparation (10 mmol Aniline Derivative) Solvent Add 1-hexyl-3-methylimidazolium chloride (Ionic Liquid Medium) Start->Solvent Reagent Add CuCl2 (3 equiv) Stir at 40 °C Solvent->Reagent Split Substrate? Reagent->Split Path1 2-Methylaniline Split->Path1 Path2 2-Trifluoromethylaniline Split->Path2 Res1 Reaction Time: 4 hours Yield: ~91-95% (para-Cl) Path1->Res1 Res2 Reaction Time: 6 hours Yield: ~90% (para-Cl) Path2->Res2

Figure 2: Regioselective chlorination workflow comparing reaction times and yields.

References

  • 2-Methylaniline Physico-chemical Properties (pKa) . ChemBK. 1

  • 2-Aminobenzotrifluoride Physico-chemical Properties (pKa) . ChemBK. 2

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials . National Institutes of Health (NIH). 3

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids . National Institutes of Health (NIH). 4

  • Regioselective chlorination and bromination (Data Tables) . ResearchGate. 5

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